OSMI-4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPSLAZMEWZDAJ-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OSMI-4: A Technical Guide to its Mechanism of Action as an O-GlcNAc Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of OSMI-4, a potent and cell-active small molecule inhibitor of O-GlcNAc Transferase (OGT). It details its mechanism of action, cellular effects, and the experimental protocols used for its characterization, presenting a comprehensive resource for researchers investigating the complex biology of O-GlcNAcylation.
Core Mechanism of Action
This compound is a highly selective and potent inhibitor of O-GlcNAc Transferase (OGT), the sole enzyme responsible for catalyzing the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation, governing a vast array of cellular functions including signal transduction, metabolism, and transcription.[1]
This compound is typically administered as a cell-permeable ethyl ester prodrug, referred to as OSMI-4b .[2] Upon entering the cell, it is believed that intracellular esterases hydrolyze the ester group, converting it into its active carboxylic acid form, OSMI-4a .[2] This active form, OSMI-4a, exhibits a low nanomolar binding affinity for OGT.[2] It acts by competitively binding to the enzyme's active site, thereby preventing the glycosylation of substrate proteins.[1] However, recent studies have indicated that the ester form (OSMI-4b) is also a potent inhibitor of the recombinant OGT enzyme, suggesting that intracellular hydrolysis may not be an absolute requirement for its inhibitory activity in all cell types, particularly those with low esterase expression.[3]
The inhibition of OGT by this compound leads to a global reduction in protein O-GlcNAcylation, making it a valuable chemical probe for elucidating the functional roles of this critical post-translational modification in health and disease.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the potency and cellular activity of this compound and its active form.
Table 1: Binding Affinity and Inhibitory Potency
| Compound | Target | Metric | Value | Reference |
|---|---|---|---|---|
| OSMI-4a (Active Form) | OGT | Kd (nM) | ~8 | [1][2][5] |
| OSMI-4b (Ester Prodrug) | OGT | IC50 (in vitro) | Slightly more potent than OSMI-4a |[3] |
Table 2: Cellular Activity and Effective Concentrations
| Compound | Cell Line | Metric | Value (µM) | Observation | Reference |
|---|---|---|---|---|---|
| This compound | General | EC50 | ~3 | Effective concentration in cells | [4][6][7][8] |
| This compound | HEK293T | Effective Conc. | 5 | Almost complete reduction of O-GlcNAc levels | [4][8] |
| This compound | HEK293T | Treatment Conc. | 10, 20 | Used for qPCR and proteomics | [2][7][8] |
| This compound | PC3, DU145 | Effective Conc. | 9 | Almost complete reduction of O-GlcNAc levels | [9] |
| This compound | TNBC cell lines | Treatment Conc. | 10 | Inhibition of OGT leading to reduced TARDBP expression |[10] |
Cellular and Biological Effects
Inhibition of OGT by this compound triggers a cascade of cellular events, providing insight into the downstream consequences of reduced O-GlcNAcylation.
-
Global Reduction of O-GlcNAcylation: The primary and most direct effect of this compound is the dose-dependent decrease in the total levels of O-GlcNAcylated proteins within the cell.[2][4]
-
Inhibition of HCF-1 Cleavage: OGT is known to catalyze the proteolytic cleavage of Host Cell Factor 1 (HCF-1), a key regulator of the cell cycle. Treatment with this compound inhibits this process, leading to an observable accumulation of the uncleaved, full-length form of HCF-1.[1][2][8]
-
Compensatory OGT Upregulation: A notable cellular response to prolonged OGT inhibition by this compound is an increase in the total protein level of OGT itself.[11][12] This suggests the existence of a compensatory feedback mechanism that attempts to restore O-GlcNAc homeostasis.
-
Modulation of Signaling Pathways: this compound treatment has been shown to impact specific signaling pathways. For example, in Triple-Negative Breast Cancer (TNBC) cells, OGT inhibition by this compound reduces the expression of TARDBP, a downstream target of the TET1 protein, indicating that OGT activity regulates TET1 function.[10]
-
Effects on Cellular Stress and Metabolism: Quantitative proteomics analyses have revealed that this compound treatment alters the abundance of proteins involved in ER stress, autophagy, and sterol metabolism.[2]
-
Sensitization to Chemotherapy: In prostate cancer cell lines, inhibition of OGT with this compound has been shown to sensitize the cells to the chemotherapeutic agent docetaxel (B913), leading to increased apoptosis.[9]
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of this compound and associated experimental procedures.
Caption: O-GlcNAcylation cycle and the inhibitory action of this compound on OGT.
Caption: Experimental workflow for evaluating the cellular effects of this compound.
Caption: OGT signaling pathway regulating TET1 and TARDBP expression.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following are protocols for key experiments used to characterize this compound.
This protocol assesses the effect of this compound on total protein O-GlcNAcylation and HCF-1 processing.[1]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane overnight at 4°C with one of the following primary antibodies diluted in blocking buffer:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.[1] Analyze band intensities to quantify changes.
-
This biophysical technique measures the binding affinity between OSMI-4a (the active form) and the OGT enzyme.[1][2]
-
Protein Preparation:
-
Use purified, fluorescently labeled recombinant OGT enzyme.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution series of the active inhibitor, OSMI-4a, in the appropriate assay buffer.
-
-
Binding Reaction:
-
MST Measurement:
-
Load the samples into hydrophilic glass capillaries.[1]
-
Measure the thermophoretic movement of the fluorescent OGT molecules in an MST instrument. Thermophoresis, the directed movement of molecules in a temperature gradient, will change upon inhibitor binding.
-
-
Data Analysis:
-
Plot the change in thermophoresis against the logarithm of the inhibitor concentration.
-
Fit the resulting binding curve to an appropriate model to determine the dissociation constant (Kd).[1]
-
This protocol identifies and quantifies changes in the cellular proteome following this compound treatment.[2]
-
Sample Preparation:
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of proteins using trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Perform label-free quantification (LFQ) or isobaric labeling (e.g., TMT) to determine the relative abundance of proteins between this compound-treated and control samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance, often visualized using a volcano plot.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | O-GlcNAc transferase inhibitor | Probechem Biochemicals [probechem.com]
- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | OGT Inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
OSMI-4: A Technical Guide to a Potent O-GlcNAc Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of O-GlcNAc Transferase (OGT)
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins.[1] This modification involves the attachment of a single N-acetylglucosamine sugar moiety to serine and threonine residues of target proteins. The cycling of O-GlcNAc is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][3] OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway, making O-GlcNAcylation a critical sensor of cellular nutrient status.[4]
Dysregulation of OGT activity and the resulting aberrant O-GlcNAcylation have been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[3][5] This central role makes OGT a compelling target for therapeutic intervention. Small molecule inhibitors are invaluable tools for dissecting the complex cellular functions of OGT and for validating its potential as a drug target. Among the developed inhibitors, OSMI-4 has emerged as a particularly potent and valuable chemical probe.[6][7]
This compound: Mechanism and Properties
This compound is a cell-permeable small molecule inhibitor that potently targets OGT.[6] It was developed through structure-based evolution from earlier compounds like OSMI-2.[7]
Mechanism of Action: this compound acts by binding to the active site of OGT, preventing it from glycosylating its protein substrates.[5] The inhibitor is typically used in its ethyl ester form (referred to as OSMI-4b), which is cell-permeable. It is postulated that once inside the cell, intracellular esterases hydrolyze the ester to its corresponding carboxylic acid form (OSMI-4a), which is the active metabolite.[8] However, studies have shown that the ester form (OSMI-4b) is also a potent inhibitor of the recombinant OGT enzyme, in some cases even slightly more potent than the free acid.[8] This indicates that intracellular hydrolysis is not strictly required for its inhibitory activity, a crucial finding for its application in cell lines with varying esterase expression.[8]
Chemical Structure: this compound is composed of a peptide-like portion linked to a quinolinone-6-sulfonamide moiety, which acts as a uridine (B1682114) mimic.[9] Its synthesis can be challenging, with a notable side reaction being the intramolecular cyclization to form a diketopiperazine derivative.[4][9]
Quantitative Data on OGT Inhibitors
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for this compound and its precursor, OSMI-2, for comparative purposes.
| Inhibitor (Active Form) | Dissociation Constant (Kd) [nM] |
| OSMI-2 (1a) | >100[5] |
| This compound (4a) | ~8 [5][10] |
| Table 1: Binding affinity of the active carboxylic acid forms of OGT inhibitors to the OGT enzyme. Data obtained via microscale thermophoresis (MST).[10] |
| Inhibitor (Cell-Permeable Form) | Cellular EC50 in HEK293T cells [µM] |
| OSMI-2 (1b) | ~20[11] |
| This compound (4b) | ~3 [5][6] |
| Table 2: Cellular potency of the ester forms of OGT inhibitors, measured by the reduction of global O-GlcNAcylation. |
| Inhibitor | In Vitro IC50 [µM] | Assay Type |
| OSMI-4b (ester) | 0.06 ± 0.02 [12] | Fluorescence-based transferase activity |
| OSMI-1 | 2.7[11] | Not specified |
| BZX2 | 2.5[11] | Not specified |
| Table 3: In vitro half-maximal inhibitory concentration (IC50) of various OGT inhibitors. |
Signaling Pathways and Biological Impact
OGT is a central regulator that integrates various signaling pathways, often through crosstalk with other post-translational modifications like phosphorylation.[1][13] Inhibition of OGT with this compound can therefore have profound effects on multiple cellular processes.
Key Signaling Pathways Regulated by OGT:
-
Insulin (B600854) Signaling: OGT can negatively regulate the insulin signaling pathway. By O-GlcNAcylating key components, OGT can inhibit the phosphorylation of AKT1 and reduce overall insulin signaling.[2][13] OGT inhibition could potentially restore insulin sensitivity in certain contexts.
-
Hippo/YAP Pathway: OGT-mediated O-GlcNAcylation of the transcriptional co-activator YAP promotes its nuclear translocation and activity, which can drive cell proliferation and tumorigenesis.[1]
-
NF-κB Signaling: OGT plays a role in the activation of the NF-κB pathway, a critical regulator of inflammation and immune responses.[3] OGT deficiency or inhibition has been shown to induce astrocyte activation and drive inflammation.[14]
-
HCF-1 Cleavage: Beyond its glycosyltransferase activity, OGT also functions as a protease, cleaving the Host Cell Factor 1 (HCF-1), a key regulator of the cell cycle.[5][15] this compound effectively inhibits this proteolytic activity.[5]
-
Crosstalk with Tau Phosphorylation: In the context of neurodegenerative diseases like Alzheimer's, there is significant interplay between O-GlcNAcylation and the phosphorylation of the tau protein.[16] Increased O-GlcNAcylation has been shown to decrease tau phosphorylation at several pathologically relevant sites.[17][18] While most studies have used OGA inhibitors to increase O-GlcNAc levels, the use of OGT inhibitors like this compound is crucial for dissecting the reverse effect and understanding the dynamic balance.
Visualizations
Caption: O-GlcNAc cycling pathway and point of inhibition by this compound.
Caption: Experimental workflow for evaluating OGT inhibitors like this compound.
Caption: OGT-mediated inhibition of the insulin signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of OGT inhibitors.
In Vitro OGT Activity Assay (UDP-Glo™ Glycosyltransferase Assay)
This assay quantifies OGT activity by measuring the amount of UDP produced during the glycosyltransferase reaction.[11][19]
-
Principle: The UDP-Glo™ reagent converts the UDP product to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the UDP concentration.[11]
-
Materials:
-
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the OGT reaction mixture. A typical 50 µL reaction contains 200 nM OGT, 100 µM peptide substrate, and 0.1 mM UDP-GlcNAc in OGT reaction buffer.[8][19]
-
Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).[19]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).[8]
-
UDP Detection: Add an equal volume of UDP-Glo™ Detection Reagent to each well.
-
Second Incubation: Incubate at room temperature for 60 minutes to allow the luciferase reaction to stabilize.
-
Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Global O-GlcNAcylation Assay (Western Blot)
This method assesses the overall level of O-GlcNAcylated proteins within cells following inhibitor treatment.[5]
-
Materials:
-
Cell line of interest (e.g., HEK293T, K562)[8]
-
OSMI-4b (cell-permeable ester form)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
SDS-PAGE and Western blotting equipment
-
Primary anti-O-GlcNAc antibody (e.g., RL2)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of OSMI-4b for the desired time (e.g., 2, 24, or 48 hours).[20]
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody and the loading control antibody overnight at 4°C.[5]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a digital imager or film.
-
Analysis: Quantify the band intensities and normalize the O-GlcNAc signal to the loading control.
-
HCF-1 Cleavage Assay
This protocol evaluates the effect of OGT inhibitors on the proteolytic cleavage of HCF-1.[5]
-
Materials:
-
Cells expressing HCF-1 (e.g., HEK293T)
-
OSMI-4b
-
Western blotting reagents (as described in 5.2)
-
Primary antibody against HCF-1 that recognizes both full-length and cleaved forms
-
-
Procedure:
-
Cell Treatment: Treat cells with OSMI-4b as described for the global O-GlcNAcylation assay.
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting as detailed above.
-
Detection: Use the primary HCF-1 antibody to detect both the uncleaved (full-length) and cleaved forms of the protein.
-
Analysis: Observe for an accumulation of the uncleaved form of HCF-1 in OSMI-4b-treated samples, which indicates inhibition of OGT's proteolytic activity.
-
Specificity and In Vivo Applications
Specificity: The specificity of a chemical probe is critical for interpreting its biological effects. Quantitative proteomic studies on HEK293T cells treated with this compound showed a limited number of proteins with significantly altered abundance.[11] Notably, OGT itself was the most significantly upregulated protein, a common cellular response to compensate for enzymatic inhibition.[11][21] While this compound is highly potent, some off-target effects related to ER stress have been noted at higher concentrations (20 µM).[10]
In Vivo Studies: this compound has been used in animal models to probe the function of OGT in disease. In xenograft models of pancreatic cancer, administration of an OGT inhibitor delayed tumor progression and reduced tumor volume.[22] In a mouse model, the use of this compound was shown to induce astrocyte activation and inflammation, highlighting the role of OGT in neurological homeostasis.[14] Furthermore, combining OGT inhibition using this compound with inhibitors of other cellular pathways, such as CDK7 or CDK9, has shown synergistic anti-cancer effects in prostate cancer models, suggesting its potential use in combination therapies.[6][21]
Conclusion
This compound is a state-of-the-art chemical probe for the study of O-GlcNAc transferase. Its low nanomolar potency, cell permeability, and well-characterized mechanism of action make it an indispensable tool for researchers in cell biology, oncology, and neuroscience. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for professionals seeking to utilize this compound to investigate the multifaceted roles of OGT in health and disease, and to explore OGT inhibition as a promising therapeutic strategy.
References
- 1. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]
- 4. This compound-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 14. Ogt-mediated O-GlcNAcylation inhibits astrocytes activation through modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. This compound | OGT Inhibitor | TargetMol [targetmol.com]
- 21. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to OSMI-4: A Potent O-GlcNAc Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSMI-4 is a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nucleocytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of OGT activity has been implicated in the pathophysiology of numerous diseases, such as cancer, diabetes, and neurodegenerative disorders. This compound has emerged as a valuable chemical probe for elucidating the complex biology of OGT and for exploring its therapeutic potential. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and visualizations to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound is typically utilized in its cell-permeable ethyl ester form, often referred to as OSMI-4b. Upon entering the cell, it is believed to be hydrolyzed by intracellular esterases to its active carboxylic acid form, OSMI-4a.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl 2-((2-(2-methoxyphenyl)-2-(7-chloro-4-oxo-1,4-dihydroquinolin-6-ylsulfonamido)acetyl)(thiophen-2-ylmethyl)amino)acetate | N/A |
| Molecular Formula | C27H26ClN3O7S2 | [1][2] |
| Molecular Weight | 604.09 g/mol | [1][2] |
| CAS Number | 2260791-14-6 | [1][2] |
| Appearance | White to yellow solid | [1] |
| SMILES | CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [1] |
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of OGT. The active carboxylic acid form (OSMI-4a) exhibits low nanomolar binding affinity to the enzyme, while the cell-permeable ester form (OSMI-4b) effectively reduces global O-GlcNAcylation in cells in the low micromolar range.
Table 2: Quantitative Biological Data for this compound and its Active Form
| Parameter | Value | Form | Assay/Context | Reference(s) |
| EC50 | ~3 µM | OSMI-4b | OGT inhibition in cells | [1] |
| IC50 | 9 µM | OSMI-4b | Reduction of O-GlcNAc levels in PC3 and DU145 cells | |
| Kd | ~8 nM | OSMI-4a | Binding affinity to OGT measured by Microscale Thermophoresis (MST) | [3] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of OGT. The active form, OSMI-4a, binds to the active site of OGT, preventing the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate, UDP-GlcNAc, to target proteins. This leads to a global reduction in protein O-GlcNAcylation. One of the well-characterized downstream effects of OGT inhibition by this compound is the blockade of the proteolytic cleavage of Host Cell Factor 1 (HCF-1), a key regulator of the cell cycle.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
Western Blotting for Global O-GlcNAcylation Levels
This protocol is used to determine the effect of this compound on the overall levels of O-GlcNAcylated proteins in cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HCT116)
-
This compound (cell-permeable form, OSMI-4b)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
HCF-1 Cleavage Assay
This protocol evaluates the effect of this compound on the proteolytic cleavage of HCF-1.
Materials:
-
Cells expressing HCF-1 (e.g., HEK293T)
-
This compound
-
Cell lysis buffer and protein quantification reagents (as above)
-
Western blotting reagents (as above)
-
Primary antibody against HCF-1 that recognizes both the full-length and cleaved forms.
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the global O-GlcNAcylation assay.
-
Lysis and Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Use a primary antibody against HCF-1 to detect both the uncleaved (full-length) and cleaved forms of the protein.
-
-
Analysis: Analyze the blot to determine the ratio of uncleaved to cleaved HCF-1 in response to this compound treatment. An increase in the uncleaved form indicates inhibition of OGT-mediated cleavage.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Conclusion
This compound is a cornerstone tool for the study of O-GlcNAc signaling. Its high potency and cell permeability make it invaluable for probing the myriad functions of OGT in health and disease. This guide provides the fundamental information and methodologies required for the effective use of this compound in a research setting. As our understanding of the O-GlcNAc landscape continues to expand, the utility of specific and potent inhibitors like this compound will undoubtedly grow, paving the way for new therapeutic strategies targeting OGT.
References
The Apex of OGT Inhibition: A Technical Guide to the Discovery and Structure-Based Evolution of OSMI-4
For Immediate Release
A Deep Dive into the Premier O-GlcNAc Transferase Inhibitor for Advanced Research Applications
This whitepaper provides an in-depth technical overview of OSMI-4, a highly potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT). Tailored for researchers, scientists, and drug development professionals, this guide details the discovery, structure-based evolution, mechanism of action, and critical experimental protocols associated with this compound, establishing its significance as a pivotal tool for interrogating OGT's complex biology.
Introduction: The Significance of OGT Inhibition
O-GlcNAc Transferase (OGT) is a vital mammalian enzyme that catalyzes the attachment of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of countless nuclear and cytoplasmic proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is a crucial regulator of a vast array of cellular processes, including transcription, signal transduction, and metabolism.[1] Given its central role, the dysregulation of OGT activity has been implicated in the pathology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling therapeutic target.[1][3]
The development of potent and selective OGT inhibitors is essential for dissecting the functional roles of O-GlcNAcylation and for validating OGT as a drug target.[4] this compound has emerged as the most potent OGT inhibitor reported to date, exhibiting low nanomolar binding affinity and robust activity in cellular contexts.[5]
Discovery and Structure-Based Evolution
The development of this compound was the culmination of a systematic, structure-based evolution of OGT inhibitors.[5] This effort began with initial hits identified from high-throughput screening, which led to the discovery of the 7-quinolone-4-carboxamide (Q6S) scaffold as a promising uridine (B1682114) mimic.[6][7]
The evolution progressed through a series of compounds, including OSMI-2 and OSMI-3, with iterative improvements guided by co-crystal structures of the inhibitors bound to OGT.[5] This structural insight allowed for the rational design of modifications to enhance binding affinity and cellular potency. The structures revealed that the Q6S moiety faithfully mimics the uridine portion of the natural substrate, UDP-GlcNAc, while other parts of the molecule could be optimized to interact with the peptide-binding region of the OGT active site.[5][8] This iterative process ultimately led to the synthesis of this compound, which demonstrated a significant leap in potency.[5]
Quantitative Data Summary
The efficacy of this compound and its precursors is quantified by several key metrics, including binding affinity (Kd), in vitro inhibitory concentration (IC50), and cellular effective concentration (EC50).
| Inhibitor (Active Form) | Dissociation Constant (Kᵈ) [nM] | In Vitro IC₅₀ [µM] | Notes |
| OSMI-2 (1a) | >100[1] | 2.7 | The active form is the carboxylic acid. |
| This compound (4a) | ~8[1] | 0.06 ± 0.02 | The active form is the carboxylic acid.[9] |
Table 1: In Vitro Potency of Active Form OGT Inhibitors.
| Inhibitor (Cell-Permeable Form) | Cellular EC₅₀ [µM] | Cell Line(s) | Notes |
| This compound (4b) | ~3[1][10][11] | HEK293T, HCT116, PC3, LNCaP | The cell-permeable form is an ethyl ester (OSMI-4b) that is presumed to be cleaved by intracellular esterases to the active acid form (OSMI-4a).[5] However, recent evidence suggests the ester form itself is a potent inhibitor.[12] |
Table 2: Cellular Potency of Cell-Permeable OGT Inhibitors.
Mechanism of Action and Cellular Effects
This compound functions as a competitive inhibitor by binding to the active site of OGT.[1][2] Its quinolinone-6-sulfonamide component acts as a uridine mimic, occupying the binding pocket for the UDP portion of the enzyme's natural substrate, UDP-GlcNAc.[6][8] This action effectively blocks the enzyme from glycosylating its protein substrates.[1]
Key Cellular Effects:
-
Reduction of Global O-GlcNAcylation: Treatment with this compound leads to a dose-dependent decrease in the overall levels of O-GlcNAcylated proteins in various cell lines.[1][5] In some cell lines, O-GlcNAc levels are almost completely reduced at a concentration of 5-9 μM.[5][11]
-
Inhibition of HCF-1 Cleavage: OGT mediates the proteolytic cleavage of Host Cell Factor 1 (HCF-1), a key regulator of the cell cycle. This compound effectively blocks this process, resulting in the accumulation of the uncleaved, full-length form of HCF-1.[1][5]
-
Compensatory OGT Upregulation: A notable cellular response to potent OGT inhibition by this compound is a compensatory increase in OGT protein levels, a feedback mechanism that researchers should consider during experimental design.[13][14]
-
Impact on Cellular Processes: Inhibition of OGT by this compound has been shown to affect various downstream processes, including transcription, autophagy, and sterol homeostasis.[5] It has also been shown to sensitize prostate cancer cells to chemotherapy.[11]
Mandatory Visualizations
The following diagrams illustrate key pathways, workflows, and relationships central to the study of this compound.
Caption: OGT Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for OGT Inhibitor Development.
Caption: Logical Comparison of OSMI-2 and this compound Characteristics.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research.
Binding Affinity Assay (Dissociation Constant, Kd)
This protocol determines the binding affinity between the active forms of OGT inhibitors (e.g., OSMI-4a) and the OGT enzyme. A common method is a competition assay using fluorescence polarization or surface plasmon resonance.
-
Materials: Purified human OGT enzyme, active inhibitor compound (carboxylic acid form), a fluorescently labeled tracer that binds to the OGT active site, assay buffer.
-
Procedure:
-
A constant concentration of OGT and the fluorescent tracer are incubated together.
-
Increasing concentrations of the inhibitor (OSMI-4a) are added to the mixture.
-
The inhibitor competes with the tracer for binding to OGT, causing a decrease in the measured signal (e.g., fluorescence polarization).
-
The data are fitted to a suitable binding model to calculate the Ki, which can be converted to the dissociation constant (Kd).
-
Global O-GlcNAcylation Assay (Western Blot)
This assay assesses the inhibitor's effect on the total level of O-GlcNAcylated proteins within cells.[1]
-
Materials: Cell line of interest (e.g., HEK293T), cell-permeable this compound (4b), cell lysis buffer (e.g., RIPA with protease/phosphatase inhibitors), BCA protein assay kit, SDS-PAGE equipment, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6), a loading control primary antibody (e.g., anti-Actin), appropriate HRP-conjugated secondary antibodies, and ECL substrate.[1]
-
Procedure:
-
Culture cells and treat with various concentrations of OSMI-4b for a desired time (e.g., 24 hours).[1]
-
Lyse the cells and quantify the total protein concentration of the lysates.[1]
-
Separate equal amounts of protein from each sample via SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies (anti-O-GlcNAc and loading control) overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Visualize protein bands using an ECL substrate and an imaging system to determine the reduction in the O-GlcNAc signal relative to the loading control.[1]
-
HCF-1 Cleavage Assay
This protocol evaluates the inhibitor's ability to block the OGT-mediated proteolytic cleavage of HCF-1.[1]
-
Materials: Cells expressing HCF-1 (e.g., HEK293T), OSMI-4b, Western blotting reagents as described above, primary antibody against HCF-1 that recognizes both full-length and cleaved forms.[1]
-
Procedure:
-
Treat cells with OSMI-4b as described for the global O-GlcNAcylation assay.[1]
-
Perform cell lysis and Western blotting as detailed above.[1]
-
Probe the membrane with the primary anti-HCF-1 antibody.
-
Analyze the blot to determine the ratio of uncleaved (full-length) to cleaved HCF-1, expecting an increase in the uncleaved form with inhibitor treatment.[1]
-
UDP-Glo™ Glycosyltransferase Assay
This is a common luminescent assay to measure the in vitro activity of OGT by quantifying the amount of UDP produced during the glycosyltransferase reaction.[15]
-
Materials: OGT enzyme, UDP-GlcNAc, a suitable peptide or protein substrate, this compound inhibitor, UDP-Glo™ Assay kit (Promega).
-
Procedure:
-
Set up the OGT reaction by combining the enzyme, substrate, and UDP-GlcNAc in a buffer, with or without varying concentrations of the inhibitor.
-
Incubate to allow the reaction to proceed.
-
Add the UDP Detection Reagent, which converts the UDP product to ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the UDP concentration.
-
A decrease in the luminescent signal in the presence of the inhibitor indicates OGT inhibition. IC50 values are determined by plotting the signal against the inhibitor concentration.
-
Conclusion
This compound represents a landmark achievement in the field of glycosyltransferase inhibitor development.[5] Its high potency, cell permeability, and well-characterized mechanism of action make it an indispensable chemical probe for investigating the myriad roles of O-GlcNAcylation in health and disease. The structure-based evolution that led to its discovery provides a valuable framework for the future design of inhibitors against other challenging enzyme families.[5] This guide provides the foundational knowledge and protocols necessary for the effective utilization of this compound in advancing our understanding of OGT biology.
References
- 1. benchchem.com [benchchem.com]
- 2. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 3. otd.harvard.edu [otd.harvard.edu]
- 4. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. This compound-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of OSMI-4 in the Study of O-GlcNAcylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-GlcNAcylation, the attachment of a single β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic post-translational modification crucial for regulating a myriad of cellular processes. Dysregulation of this process, governed by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Small molecule inhibitors of OGT are invaluable tools for dissecting the complex roles of O-GlcNAcylation. This technical guide provides an in-depth overview of OSMI-4, a potent and cell-permeable OGT inhibitor, and its application in studying O-GlcNAcylation. We present its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate its effective use in research and drug development.
Introduction to O-GlcNAcylation and OGT
O-GlcNAcylation is a vital post-translational modification that, akin to phosphorylation, modulates protein function, localization, and stability. The addition and removal of O-GlcNAc are catalyzed by OGT and OGA, respectively. OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway (HBP), as a sugar donor, thereby acting as a sensor of cellular nutrient status. Given its central role in cellular signaling, OGT has emerged as a compelling therapeutic target.
This compound: A Potent OGT Inhibitor
This compound is a small molecule inhibitor that binds to the active site of OGT, preventing it from glycosylating its substrates. It is a cell-permeable ethyl ester prodrug, which is thought to be cleaved by intracellular esterases to its active acid form. However, studies have shown that the ester form itself is a potent inhibitor of OGT.
Quantitative Data for OGT Inhibitors
The following tables summarize key quantitative data for this compound and its related compound, OSMI-2, for comparative purposes.
| Inhibitor (Active Form) | Target | Dissociation Constant (Kd) [nM] | IC50 [µM] |
| This compound (acid) | OGT | ~8 | 1.5 |
| OSMI-2 (acid) | OGT | 140 | Not Reported |
| Inhibitor (Cell-Permeable Form) | Target | Cellular EC50 [µM] | Cell Line |
| This compound (ester) | OGT | ~3 | HEK293T |
| OSMI-2 (ester) | OGT | ~20-50 | LNCaP, HCT116, HEK293T |
Key Experimental Protocols
Western Blotting for Global O-GlcNAcylation
This protocol is used to assess the overall level of O-GlcNAcylated proteins in cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, PC3, DU145)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors, and an OGA inhibitor like Thiamet-G)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 2, 8, 16, 24 hours).
-
Cell Lysis: Place culture plates on ice, wash cells twice with ice-cold PBS, and then add ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-O-GlcNAc antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add ECL substrate to visualize the protein bands using an imaging system.
HCF-1 Cleavage Assay
This assay evaluates the effect of this compound on the proteolytic cleavage of Host Cell Factor 1 (HCF-1), a known OGT substrate.[1] Inhibition of OGT by this compound leads to an accumulation of the uncleaved, full-length form of HCF-1.[1]
Materials:
-
Cells expressing HCF-1 (e.g., HEK293T)
-
This compound
-
Cell lysis buffer and Western blotting reagents (as described in Protocol 4.1)
-
Primary antibody against HCF-1 that recognizes both full-length and cleaved forms
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the global O-GlcNAcylation assay. Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform Western blotting as described in Protocol 4.1.
-
Antibody Incubation: Use a primary antibody against HCF-1 to detect both the uncleaved (full-length) and cleaved forms of the protein.
-
Analysis: Analyze the blot to determine the ratio of uncleaved to cleaved HCF-1 in response to this compound treatment. A higher ratio in treated cells indicates inhibition of OGT-mediated cleavage.
In Vitro OGT Activity Assay (UDP-Glo™ Assay)
This bioluminescent assay measures the amount of UDP produced as a byproduct of the OGT-catalyzed glycosyltransferase reaction, providing a direct measure of OGT activity and its inhibition by compounds like this compound.[2][3]
Materials:
-
Purified recombinant OGT enzyme
-
Peptide or protein substrate for OGT
-
UDP-GlcNAc
-
This compound (active acid form)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, flat-bottom 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multiwell plate, set up the OGT reaction mixture containing the reaction buffer, OGT substrate, and UDP-GlcNAc.
-
Inhibitor Addition: Add various concentrations of this compound and a vehicle control to the reaction wells.
-
Enzyme Addition: Initiate the reaction by adding purified OGT enzyme.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add an equal volume of UDP Detection Reagent to each well. This reagent simultaneously stops the OGT reaction and initiates the conversion of UDP to ATP, which then drives a luciferase reaction.
-
Measurement: Incubate for 1 hour at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of UDP produced and thus to OGT activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
O-GlcNAc Signaling Pathway and Inhibition by this compound
References
Methodological & Application
Application Notes and Protocols for OSMI-4 in HEK293T Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OSMI-4, a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT), in HEK293T cell culture. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and data interpretation.
Introduction
This compound is a small molecule inhibitor that targets O-GlcNAc transferase (OGT), the sole enzyme responsible for the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process that plays a critical role in regulating a wide array of cellular functions, including signal transduction, transcription, and metabolism.[3][4] Dysregulation of OGT activity has been implicated in various diseases, making it a compelling target for therapeutic intervention.[3] this compound offers a powerful tool for investigating the complex biology of OGT with an EC50 of approximately 3 µM in cells.[2][5][6]
Mechanism of Action
This compound functions by binding to the active site of OGT, thereby preventing it from glycosylating its substrate proteins.[3] This inhibition leads to a global reduction in protein O-GlcNAcylation levels within the cell. The cell-permeable nature of this compound allows for its effective use in live-cell experiments to probe the downstream consequences of OGT inhibition.[2] A notable effect of OGT inhibition by this compound is the disruption of the proteolytic cleavage of Host Cell Factor 1 (HCF-1), a process dependent on O-GlcNAcylation.[7]
Data Presentation
The following tables summarize quantitative data regarding the use of this compound in HEK293T cells.
| Inhibitor | Dissociation Constant (Kd) [nM] (Active Form) | Cellular EC50 in HEK293T cells [µM] (Cell-Permeable Form) | Reference |
| This compound (4a) | ~8 | Not Applicable | [3] |
| This compound (4b) | Not Applicable | ~3 | [2][3] |
Table 1: Potency of this compound. The active form (4a) shows a low nanomolar dissociation constant, while the cell-permeable ester form (4b) has a low micromolar effective concentration in cells.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on O-GlcNAc Levels | Reference |
| HEK293T | 5 µM | 24 hours | Almost complete reduction | [6][7] |
| HEK293T | 20 µM | 24 hours | Dose-dependent decrease | [8] |
| HEK293T | 50 µM | 24 hours | Dose-dependent decrease | [8] |
| HEK293T | 0.1 - 20 µM | 2, 24, 48 hours | Dose- and time-dependent decrease | [8] |
Table 2: Effect of this compound on Global O-GlcNAcylation in HEK293T Cells. Various concentrations and treatment times of this compound lead to a significant reduction in total O-GlcNAc levels.
Experimental Protocols
HEK293T Cell Culture
A fundamental prerequisite for successful experiments is the maintenance of healthy HEK293T cell cultures.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T75 culture flasks or other appropriate culture vessels
-
Incubator at 37°C with 5% CO2
Protocol:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO2.[9]
-
Passage the cells when they reach 80-90% confluency.[10][11]
-
To passage, aspirate the medium, wash the cells once with PBS, and then add 0.25% Trypsin-EDTA.[12]
-
Incubate for 2-3 minutes at 37°C until the cells detach.[12]
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium.
-
Seed the cells into new culture vessels at the desired density.
This compound Treatment
Materials:
-
This compound (cell-permeable form)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cultured HEK293T cells
Protocol:
-
Prepare a stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.[5]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the HEK293T cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired duration (e.g., 2, 8, 16, 24, or 48 hours) at 37°C with 5% CO2.[7][8]
Western Blotting for Global O-GlcNAcylation
This protocol is used to assess the overall level of O-GlcNAcylated proteins in cells following this compound treatment.[3]
Materials:
-
Treated and untreated HEK293T cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody and the loading control antibody overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[3]
HCF-1 Cleavage Assay
This assay evaluates the effect of OGT inhibition on the proteolytic cleavage of HCF-1.[3]
Materials:
-
Treated and untreated HEK293T cells
-
Western blotting reagents (as described above)
-
Primary antibody against HCF-1 that recognizes both the full-length and cleaved forms
Protocol:
-
Treat cells with this compound as described previously (e.g., 20 µM for 48 hours).[2]
-
Perform cell lysis and Western blotting as described in the global O-GlcNAcylation protocol.
-
Use a primary antibody against HCF-1 to detect both the uncleaved (full-length) and cleaved forms of the protein.
-
Analyze the blot to determine the ratio of uncleaved to cleaved HCF-1 in response to this compound treatment. An increase in the uncleaved form is expected.[7]
Cytotoxicity Assay
It is important to assess the potential cytotoxic effects of this compound on HEK293T cells.
Materials:
-
HEK293T cells
-
This compound
-
Cell viability assay kit (e.g., MTS or MTT assay)
-
96-well plates
Protocol:
-
Seed HEK293T cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72, 96 hours).[13]
-
At the end of the treatment period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to a vehicle-treated control.[14][15]
Mandatory Visualization
Caption: OGT Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Using this compound in HEK293T Cells.
Caption: Logical Relationships of this compound Action and Effects.
References
- 1. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | O-GlcNAc transferase inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | OGT Inhibitor | TargetMol [targetmol.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. static.igem.org [static.igem.org]
- 11. protocols.io [protocols.io]
- 12. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
OSMI-4 In Vitro Applications: Recommended Concentrations and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSMI-4 is a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme in the regulation of a vast array of cellular processes through the post-translational modification of proteins with O-linked N-acetylglucosamine (O-GlcNAc).[1] Its utility in studying the roles of OGT in health and disease is expanding. This document provides a comprehensive guide to the recommended concentrations of this compound for various in vitro assays, along with detailed experimental protocols to facilitate its effective use in research and drug development.
Data Summary: Recommended this compound Concentrations for In Vitro Assays
The optimal concentration of this compound can vary depending on the cell line, assay type, and desired biological endpoint. The following tables summarize reported concentrations and conditions for various applications.
| Assay Type | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Global O-GlcNAcylation Inhibition | HEK293T | 0.1 - 50 µM | 2 - 48 hours | Dose-dependent decrease in O-GlcNAc levels. Significant reduction at 5 µM. | [2] |
| K562 | 10 - 80 µM | Not Specified | Dose-dependent decrease in global O-GlcNAc levels. | [3] | |
| MM.1S | 1, 10, 20 µM | 16 hours | Significant inhibition of O-GlcNAcylation. | [4] | |
| PC3, DU145 | up to 9 µM | Not Specified | Almost complete reduction of O-GlcNAc levels at 9 µM. | [5] | |
| Cell Viability / Proliferation Assay | Castration-Resistant Prostate Cancer (CRPC) cell models | 20 µM | 4 days | Combinatorial toxicity with CDK7 inhibitor YKL-5-124. | [6] |
| K562, HEK293, HEK293T | 10 - 80 µM | Not Specified | Assessment of metabolic activity. | [3] | |
| HCF-1 Cleavage Assay | HEK293T | 5, 10, 20 µM | 2, 8, 16, 24 hours | Decrease in HCF-1 cleavage products and appearance of uncleaved HCF-1. | [7] |
| Proteome Analysis | HEK293T | 5, 10, 20 µM | 8, 16, 24 hours | For quantitative analysis of the proteome. | [7] |
| OGT Activity Assay (Live Cells) | Not Specified | 10 µM | 3 days | Inhibition of OGT activity measured by a genetically encoded reporter. | [8] |
Note: this compound is a cell-permeable methyl ester prodrug.[1] Upon entering the cell, it is believed to be hydrolyzed by cellular esterases to its active carboxylic acid form.[1][3] However, studies have shown that in some cell lines, hydrolysis may not be required for OGT inhibition.[3]
Signaling Pathway and Experimental Workflow Diagrams
OGT Inhibition by this compound and Downstream Effects
Caption: OGT inhibition by this compound blocks the transfer of GlcNAc to proteins, affecting cellular processes.
General Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for studying the effects of this compound on cultured cells.
Detailed Experimental Protocols
Western Blot for Global O-GlcNAcylation Levels
This protocol is used to determine the effect of this compound on the total level of O-GlcNAcylated proteins within cells.[9]
Materials:
-
Cell line of interest (e.g., HEK293T, K562)
-
This compound (cell-permeable form)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[5]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 24, or 48 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal protein loading.[11]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody and the loading control antibody overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the O-GlcNAc signal to the loading control.
Immunoprecipitation (IP) of O-GlcNAcylated Proteins
This protocol can be used to enrich for a specific protein of interest to determine its O-GlcNAcylation status following this compound treatment.
Materials:
-
Cell lysate from this compound treated and control cells (prepared as in the Western Blot protocol)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) beads[10]
-
Wash Buffer (e.g., cell lysis buffer)
-
Elution Buffer (e.g., 2x Laemmli buffer)
Procedure:
-
Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunocomplex Formation: Add the primary antibody against the protein of interest to the pre-cleared lysate. Incubate with rotation for 2-4 hours or overnight at 4°C.[10]
-
Bead Incubation: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate with rotation for 1-2 hours at 4°C to capture the immunocomplex.[10]
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.[10]
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli buffer. Boil the samples for 5-10 minutes to elute the proteins from the beads.
-
Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform Western blotting as described above, probing with an anti-O-GlcNAc antibody to detect the O-GlcNAcylation status of the immunoprecipitated protein. The membrane can then be stripped and re-probed with the antibody against the protein of interest to confirm successful immunoprecipitation.
Cell Viability Assay (e.g., MTS or CCK-8)
This colorimetric assay assesses cell metabolic activity, which can be an indicator of cell viability and proliferation.[11]
Materials:
-
Cells and cell culture medium
-
This compound
-
96-well plate
-
MTS or CCK-8 reagent
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]
-
Reagent Addition: After the incubation period, add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a multi-well spectrophotometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable tool for investigating the functional roles of OGT. The provided concentration guidelines and detailed protocols offer a starting point for researchers to design and execute robust in vitro experiments. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup to achieve the most reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | OGT Inhibitor | TargetMol [targetmol.com]
- 3. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Application of OSMI-4 in Prostate Cancer Cell Studies: A Detailed Guide for Researchers
Abstract
OSMI-4, a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT), has emerged as a valuable chemical probe for investigating the role of O-GlcNAcylation in cancer biology. In prostate cancer, a disease where OGT is frequently overexpressed and associated with aggressive phenotypes, this compound has been instrumental in elucidating the critical functions of OGT in cell survival, proliferation, and therapeutic resistance. This document provides detailed application notes and experimental protocols for the use of this compound in prostate cancer cell studies, intended for researchers, scientists, and drug development professionals. The information is compiled from recent studies and presented with quantitative data summaries, step-by-step methodologies, and visual diagrams of key cellular pathways and experimental workflows.
Introduction
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT), an enzyme that is often upregulated in various cancers, including prostate cancer.[1][2][3] Elevated OGT levels and hyper-O-GlcNAcylation are linked to cancer progression, metastasis, and resistance to chemotherapy.[1][4] this compound is a highly specific inhibitor of OGT, making it a powerful tool to dissect the functional consequences of OGT activity in prostate cancer cells.[1][2] This guide details the application of this compound to sensitize prostate cancer cells to chemotherapy, induce apoptosis, and explore synthetic lethal interactions.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| PC3 | CCK8 | IC50 | Not explicitly stated, but 9 µM almost completely reduces O-GlcNAc levels. | [1] |
| DU145 | CCK8 | IC50 | Not explicitly stated, but 9 µM almost completely reduces O-GlcNAc levels. | [1] |
| LNCaP | CellTiter-Glo | ATP Reduction | ~50% at 40 µM (OSMI-2) | [2] |
| PC3 | Western Blot | O-GlcNAc Levels | Near complete reduction at 9 µM | [1] |
| DU145 | Western Blot | O-GlcNAc Levels | Near complete reduction at 9 µM | [1] |
Table 2: Synergistic Effects of this compound with Other Agents
| Cell Line | Combination Agent | Effect | Observation | Reference |
| PC3 | Docetaxel (B913) | Sensitization | Increased apoptosis and decreased cell survival. | [1][3] |
| DU145 | Docetaxel | Sensitization | Increased apoptosis and decreased cell survival. | [1][3] |
| LNCaP | CDK9 Inhibitors (NVP2, Dinaciclib) | Synthetic Lethality | Complete loss of cellular proliferation. | [2] |
| Prostate Cancer Organoids | CDK9 Inhibitors (NVP2, Dinaciclib) | Augmented Anti-proliferative Effects | Significant reduction in organoid size. | [2] |
Signaling Pathways and Experimental Workflows
OGT Inhibition by this compound and Downstream Effects
This compound acts by inhibiting OGT, which leads to a global reduction in protein O-GlcNAcylation. This has several downstream consequences in prostate cancer cells, including the destabilization of oncoproteins like c-MYC and the sensitization of cells to other therapeutic agents.
Caption: Mechanism of this compound action and its downstream cellular effects in prostate cancer cells.
Experimental Workflow: Assessing Cell Viability and Apoptosis
A typical workflow to evaluate the effect of this compound on prostate cancer cell viability and apoptosis involves cell culture, treatment with this compound alone or in combination, and subsequent analysis using assays like CCK8 for viability and flow cytometry for apoptosis.
References
- 1. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based PROTACs do not influence O -GlcNAc transferase and O -GlcNAcylation levels in cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02801A [pubs.rsc.org]
Application Notes and Protocols for the In Vivo Administration and Dosage of OSMI-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for the in vivo use of OSMI-4, a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT). The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
This compound is a small molecule inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[3][4] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of various diseases, including cancer and neurodegenerative disorders, making OGT a compelling therapeutic target.[1][5] this compound, with a cellular EC50 of approximately 3 µM, serves as a valuable tool for investigating the biological functions of OGT in in vivo models.[6]
Data Presentation
In Vivo Dosing and Administration of this compound
The available literature on the in vivo administration of this compound is currently limited. However, one key study in a pancreatic cancer mouse model provides a starting point for dosage and administration considerations.
| Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Duration | Vehicle | Observed Effects | Reference |
| Athymic nude mice | Pancreatic Cancer | 10 mg/kg | Not explicitly stated, likely intraperitoneal (IP) or oral gavage (p.o.) | Daily | 30 days | Not explicitly stated | Delayed tumor progression, decreased tumor volume, reduced tumor O-GlcNAcylation | [7][8] |
Note: While the referenced study used an OGT inhibitor referred to as "OSMI," given the context and timing of the research, it is highly probable that this was this compound or a closely related analog.[7][8] Further details from the full study are required for confirmation.
Formulation for In Vivo Administration
Proper formulation is critical for ensuring the solubility, stability, and bioavailability of this compound for in vivo studies. Based on vendor recommendations and protocols for similar small molecules, the following formulations can be considered.
| Vehicle Component | Percentage | Purpose |
| DMSO | 5-10% | Solubilizing agent |
| PEG300/PEG400 | 30-40% | Co-solvent and vehicle |
| Tween-80 | 5% | Surfactant to improve solubility and stability |
| Saline/PBS | 45-60% | Vehicle |
| Corn oil | 90% (with 10% DMSO) | Alternative vehicle for oral or intraperitoneal administration |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol is a general guideline based on the available data and common practices for administering small molecule inhibitors to mice.[7][8][10] It is essential to perform pilot studies to determine the maximum tolerated dose (MTD) and optimal dosing regimen for your specific animal model and experimental goals.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, sterile saline)
-
Sterile syringes and needles (e.g., 25-27 gauge for IP injection in mice)[11]
-
Animal balance
-
Appropriate animal handling and restraint equipment
Procedure:
-
Formulation Preparation:
-
On the day of administration, prepare the this compound formulation.
-
First, dissolve the required amount of this compound powder in DMSO.
-
Sequentially add the other vehicle components (e.g., PEG300, Tween-80), ensuring the solution is clear after each addition.
-
Finally, add sterile saline or PBS to the desired final volume and concentration.
-
Vortex or sonicate briefly to ensure a homogenous solution.
-
-
Animal Dosing:
-
Weigh each animal to accurately calculate the individual dose volume.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Administer the vehicle solution to the control group using the same route and volume.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
At the end of the study, collect tissues for downstream analysis.
-
Protocol for Assessing O-GlcNAcylation Levels in Tissues by Western Blot
Materials:
-
Tissue samples
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)[19]
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Lysis:
-
Homogenize the collected tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.[19][20][21][22]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: O-GlcNAc signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Targeting tumor-intrinsic hexosamine biosynthesis sensitizes pancreatic cancer to anti-PD1 therapy [jci.org]
- 9. This compound | OGT Inhibitor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. newcastle.edu.au [newcastle.edu.au]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. benchchem.com [benchchem.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting OSMI-4 instability in aqueous solutions
Welcome to the technical support center for OSMI-4, a potent O-GlcNAc Transferase (OGT) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT).[1][2] OGT is the sole enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation.[3][4]
This compound is typically supplied as an ethyl ester prodrug, which enhances its cell permeability.[4] Inside the cell, it is believed to be hydrolyzed by cellular esterases into its active carboxylic acid form, which then inhibits OGT activity.[3][4] This inhibition leads to a global reduction in protein O-GlcNAcylation, allowing researchers to study the roles of this critical modification in various cellular processes.[2][4] Interestingly, some studies have shown that the ester form of this compound can also potently inhibit the recombinant OGT enzyme directly.[3]
Q2: Why is my this compound precipitating when I add it to my aqueous cell culture medium or buffer?
Precipitation is a common issue with hydrophobic small molecules like this compound when they are introduced into an aqueous environment.[5] The primary reasons for this include:
-
Exceeding Aqueous Solubility: this compound has very low solubility in water.[5][6] When a concentrated DMSO stock solution is diluted into your medium, the final concentration of this compound may exceed its solubility limit, causing it to "crash out" or precipitate.[5]
-
Improper Mixing: Rapidly adding the DMSO stock to the aqueous solution without immediate and thorough mixing can lead to localized high concentrations that precipitate before the compound can be adequately dispersed.[5]
-
Media Components: Components in cell culture media, such as salts and proteins (especially in serum), can interact with this compound and reduce its solubility or cause it to form insoluble complexes.[7]
-
Temperature Shifts: Changes in temperature between your stock solution and the final medium can affect solubility.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][8] It is crucial to use fresh DMSO, as it is hygroscopic (absorbs moisture from the air).[1][2] Moisture contamination in DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[5]
Q4: What is the maximum recommended final concentration of DMSO in my experiment?
To avoid solvent-induced cellular toxicity or off-target effects, the final concentration of DMSO in your cell culture medium should generally not exceed 1% (v/v), with 0.5% or lower being preferable for sensitive cell lines or long-term experiments.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[9]
Q5: My this compound appears to be inactive or shows reduced potency. What could be the cause?
Several factors could contribute to a lack of activity:
-
Precipitation: If the compound has precipitated, its effective concentration in solution is much lower than intended. Visually inspect your culture plates for any precipitate.
-
Degradation: Improper storage of the this compound powder or stock solutions can lead to degradation. Stock solutions are sensitive to repeated freeze-thaw cycles.[1][2]
-
Cellular Response: A common cellular response to OGT inhibition is a compensatory increase in OGT protein expression over time, which may counteract the inhibitory effect.[4][10] This can be observed as a recovery of O-GlcNAc levels after prolonged incubation (e.g., 24 hours).[4]
-
Intracellular Hydrolysis: The conversion of the this compound ester to its active acid form can vary between cell lines, depending on their expression of intracellular esterases.[3]
Q6: How should I properly store this compound?
Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[1][2]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot these solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C (stable for up to 2 years) or -20°C (stable for 1 month to 1 year).[1][2]
Data Summary
Table 1: this compound Solubility and Storage
| Parameter | Value & Conditions | Source(s) |
| Molecular Weight | 604.09 g/mol | [1] |
| Formula | C₂₇H₂₆ClN₃O₇S₂ | [1] |
| Solubility in DMSO | 62.5 - 252.5 mg/mL (103.46 - 417.98 mM). Sonication may be needed. | [1][2][8] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Ethanol | Insoluble | [6] |
| Storage (Powder) | 3 years at -20°C | [1][2] |
| Storage (in DMSO) | 2 years at -80°C; 1 year at -20°C. Avoid freeze-thaw cycles. | [1] |
Table 2: Recommended Working Concentrations and Observed Effects
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Source(s) |
| HEK293T | 5 - 50 µM | 2 - 48 hours | Near-complete reduction of O-GlcNAc levels at ≥5 µM. | [2][4] |
| HCT116 | 5 - 20 µM | 24 hours | Dose-dependent reduction in O-GlcNAcylation. | [4] |
| PC3 | 9 µM | 48 hours | Reduced O-GlcNAc levels; sensitized cells to docetaxel (B913). | [11] |
| DU145 | 9 µM | 48 hours | Reduced O-GlcNAc levels; sensitized cells to docetaxel. | [11] |
| K562 | 10 - 80 µM | 96 hours | Reduced metabolic activity and O-GlcNAcylation. | [3] |
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a systematic approach to resolving precipitation issues.
Caption: A systematic workflow for troubleshooting this compound precipitation.
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous 100% DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder. Vortex vigorously. If needed, use a sonicator bath for short bursts to ensure the compound is completely dissolved.[1][8]
-
Verification: Visually inspect the solution against a light source to confirm there are no undissolved particles.[5]
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.[1][2]
Protocol 2: General Protocol for Treating Cells with this compound
-
Cell Plating: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically exponential growth phase).[9]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock. Prepare the final working concentrations by diluting the stock solution in a complete cell culture medium.
-
Best Practice: To minimize precipitation, perform a serial dilution. First, make an intermediate dilution of the DMSO stock in a small volume of medium. Mix thoroughly by pipetting or gentle vortexing. Then, add this intermediate dilution to the final volume of the medium in the culture vessel.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound. Also, include a vehicle-only control (medium with the same final DMSO concentration).[9]
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 48 hours) under standard culture conditions.
-
Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them for downstream analysis (e.g., lysis for Western blotting).[9]
Protocol 3: Western Blotting for Global O-GlcNAcylation Levels
-
Cell Lysis: After this compound treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[12]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6) and a primary antibody for a loading control (e.g., β-actin or GAPDH).[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system. A decrease in the signal from the anti-O-GlcNAc antibody indicates successful inhibition by this compound.[12]
O-GlcNAc Signaling Pathway
The following diagram illustrates the central role of OGT in the O-GlcNAcylation cycle, the process targeted by this compound.
Caption: The O-GlcNAc cycle and the inhibitory action of this compound on OGT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | OGT Inhibitor | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Improving the potency and selectivity of OSMI-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with OSMI-4, a potent O-GlcNAc transferase (OGT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT).[1][2][3][4] It functions by binding to the active site of OGT, preventing it from catalyzing the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[5] The ethyl ester form of this compound is designed to enhance cell penetration, and it is believed that intracellular esterases rapidly cleave it to its active carboxylic acid form.[6][7]
Q2: What is the potency of this compound?
This compound is a highly potent OGT inhibitor. The active carboxylic acid form (OSMI-4a) exhibits a low nanomolar binding affinity to OGT, with a reported dissociation constant (Kd) of approximately 8 nM.[5][7][8] In cellular assays, the cell-permeable ethyl ester form (OSMI-4b) has an EC50 of approximately 3 µM in HEK293T cells for the reduction of global O-GlcNAcylation.[1][2][3][5][9]
Q3: What are the known limitations or potential issues with this compound?
While potent, this compound has several limitations:
-
Physicochemical Properties: Its properties may limit its use as a potential drug candidate.[10][11]
-
Synthetic Challenges: The synthesis of this compound can be complicated by an unwanted intramolecular cyclization, leading to the formation of a diketopiperazine side product.[10][12][13]
-
Cellular Specificity: The specificity of this compound in cells is not fully characterized, and there is potential for off-target effects, including on cholesterol biosynthesis.[14][15]
-
Compensatory OGT Upregulation: Treatment with this compound can lead to a compensatory increase in OGT protein expression levels in some cell lines.[13][14][16]
Q4: How does this compound compare to its analog, OSMI-2?
This compound is a more potent OGT inhibitor than OSMI-2.[5][16] This is reflected in its lower dissociation constant for the active form and its more potent effects in cellular assays.[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of O-GlcNAcylation.
| Possible Cause | Troubleshooting Step |
| Compound Instability/Degradation | Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C). Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A concentration of 5 µM has been shown to almost completely reduce O-GlcNAc levels in HEK293T cells.[4][7] |
| Insufficient Treatment Time | Optimize the incubation time. While effects can be seen in as little as 4 hours, longer treatment times (e.g., 24 hours) are commonly used.[5][7] |
| Cell Line-Specific Differences | The cellular uptake and metabolism of this compound can vary between cell lines.[6] Consider that some cell lines may have lower intracellular esterase activity, potentially affecting the conversion of this compound to its active form.[6] |
| Compensatory OGT Upregulation | Be aware that prolonged treatment with this compound can lead to an increase in OGT protein levels, which may counteract the inhibitory effect.[13][14][16] Monitor OGT levels by Western blot. |
Issue 2: Observing unexpected cellular phenotypes or off-target effects.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The specificity of this compound is not fully known.[14][15] Consider potential off-target effects on pathways like cholesterol biosynthesis.[7] Use appropriate controls, such as a structurally related but inactive compound if available. |
| Cellular Stress Response | Inhibition of OGT can induce cellular stress. Monitor for markers of ER stress or other stress responses.[7] |
| Confounding Effects of Solvent | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of this compound and Analogs
| Compound | Target | In Vitro Potency (IC50) | Binding Affinity (Kd) | Cellular Potency (EC50) | Cell Line | Key Features |
| This compound (ester) | OGT | 0.5 µM[9] | Not Reported | ~3 µM[1][2][3][5][9] | HEK293T[5][9] | Cell-permeable prodrug. |
| This compound (acid) | OGT | 1.5 µM[9] | ~8 nM[5][7][8] | Not Applicable | - | Active form of this compound. |
| OSMI-2 (ester) | OGT | Not Reported | Not Reported | Not as potent as this compound[5] | - | Precursor to this compound. |
| OSMI-2 (acid) | OGT | Not Reported | >100 nM[5] | Not Applicable | - | Active form of OSMI-2. |
Experimental Protocols
Western Blot for Global O-GlcNAcylation
This protocol assesses the overall level of O-GlcNAcylated proteins in cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[2]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody and a loading control antibody overnight at 4°C.[5]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
HCF-1 Cleavage Assay
This protocol evaluates the effect of OGT inhibition on the proteolytic cleavage of Host Cell Factor 1 (HCF-1), a known OGT substrate.
Materials:
-
Cells expressing HCF-1 (e.g., HEK293T)
-
This compound
-
Cell lysis buffer
-
Western blotting reagents (as described above)
-
Primary antibody against HCF-1 that recognizes both the full-length and cleaved forms.
Procedure:
-
Treat cells with this compound as described for the global O-GlcNAcylation assay.
-
Lyse the cells and perform Western blotting as described above.
-
Use a primary antibody against HCF-1 to detect both the uncleaved (full-length) and cleaved forms of the protein.
-
Analyze the blot to determine the ratio of uncleaved to cleaved HCF-1 in response to inhibitor treatment. An increase in the uncleaved form is indicative of OGT inhibition.[5][7]
Visualizations
Caption: OGT signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | O-GlcNAc transferase inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design of this compound Analogs Using Scaffold Hopping: Investigating the Importance of the Uridine Mimic in the Binding of OGT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound-based PROTACs do not influence O -GlcNAc transferase and O -GlcNAcylation levels in cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02801A [pubs.rsc.org]
- 14. This compound-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limited Cell Permeability of OGT Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of O-GlcNAc Transferase (OGT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My OGT inhibitor is potent in biochemical assays but shows little to no activity in cell-based assays. What is the likely cause?
A: A significant discrepancy between in vitro potency and cellular activity is a common challenge, often pointing directly to poor cell permeability. The inhibitor may be highly effective at binding to the isolated OGT enzyme but unable to cross the cell membrane to reach its intracellular target. Several factors can contribute to this:
-
High Polarity: Many OGT inhibitors are designed based on the structure of the highly polar substrate, UDP-GlcNAc. These molecules often possess charged groups (like phosphates) or numerous polar functionalities that hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[1]
-
High Molecular Weight: Some inhibitors may be large molecules that are sterically hindered from efficiently crossing the cell membrane.
-
Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), which reduces its intracellular concentration.
Q2: How can I improve the cell permeability of my OGT inhibitor?
A: Several medicinal chemistry strategies can be employed to enhance the cellular uptake of OGT inhibitors:
-
Prodrug Approach: This is a widely used and effective strategy.[2][3] By masking polar functional groups (e.g., carboxylic acids, phosphates) with more lipophilic, enzyme-cleavable moieties (e.g., esters), the overall lipophilicity of the compound is increased, facilitating cell entry.[4] Once inside the cell, endogenous enzymes like esterases cleave the masking group, releasing the active, more polar inhibitor.[4][5] The OSMI series of inhibitors, such as OSMI-2 and OSMI-4, are examples of cell-permeable ester prodrugs.[4][6]
-
Structural Modifications: Systematically modifying the inhibitor's structure to reduce its polarity and molecular weight, while maintaining its binding affinity for OGT, can improve permeability. This often involves replacing polar groups with more nonpolar bioisosteres.
-
Nanoparticle-based Delivery: Encapsulating the OGT inhibitor within a nanoparticle carrier can facilitate its entry into cells.[7][8][9] Various types of nanoparticles, such as liposomes and polymeric nanoparticles, can be used to improve the solubility, stability, and cellular uptake of small molecule drugs.[7][8][9]
Q3: What are some common off-target effects to consider with OGT inhibitors, especially those designed as substrate analogs?
A: OGT inhibitors that are structural mimics of the UDP-GlcNAc substrate can sometimes interact with other enzymes that utilize this common donor, leading to off-target effects. For example, UDP-5SGlcNAc, the active form of the metabolic precursor Ac4-5SGlcNAc, may inhibit other UDP-GlcNAc-dependent enzymes.[10] It can also be epimerized to UDP-5SGalNAc, potentially affecting enzymes that use UDP-GalNAc.[10] It is crucial to validate the on-target effects of your inhibitor in cells.
Q4: How can I validate that the observed cellular effects are due to on-target inhibition of OGT?
A: Validating on-target activity is critical for interpreting your experimental results correctly.[11] A multi-pronged approach is recommended:
-
Western Blotting for Global O-GlcNAcylation: A direct and common method is to measure the overall levels of O-GlcNAcylated proteins in cell lysates using an O-GlcNAc-specific antibody (e.g., RL2 or CTD110.6).[11] A potent and specific OGT inhibitor should cause a dose-dependent decrease in global O-GlcNAcylation.[10]
-
Analysis of Specific OGT Substrates: Monitoring the O-GlcNAcylation status of a known and robust OGT substrate can provide more specific evidence of target engagement. For instance, the nuclear pore protein Nup62 is heavily O-GlcNAcylated, and its inhibition results in a detectable downward shift in its molecular weight on an SDS-PAGE gel.[10] Another well-characterized substrate is Host Cell Factor 1 (HCF-1), whose OGT-mediated cleavage is inhibited by active OGT inhibitors.[11]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to directly demonstrate that your inhibitor binds to OGT within the complex cellular environment.
-
Rescue Experiments: Overexpression of OGT in cells treated with the inhibitor should rescue the observed phenotype, providing strong evidence that the effect is OGT-dependent.
-
Use of a Structurally Related Inactive Control: If available, a close structural analog of your inhibitor that is inactive against OGT can be used as a negative control. If this inactive compound does not produce the same cellular phenotype, it strengthens the case for on-target activity of your active inhibitor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak reduction in global O-GlcNAcylation levels by Western blot. | 1. Poor cell permeability of the inhibitor. 2. Insufficient inhibitor concentration or treatment time. 3. Rapid inhibitor efflux or metabolism. 4. Ineffective cell lysis or sample preparation. 5. Suboptimal Western blot conditions. | 1. Assess cell permeability using a Caco-2 assay. If permeability is low, consider synthesizing a prodrug version or using a nanoparticle delivery system.2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time.3. Investigate if the inhibitor is a substrate for efflux pumps (e.g., using P-gp inhibitors in co-treatment).4. Ensure the lysis buffer contains an OGA inhibitor (e.g., Thiamet-G or PUGNAc) to prevent de-O-GlcNAcylation during sample processing.[11]5. Optimize antibody concentrations, blocking conditions, and ECL detection. |
| Inhibitor is effective at short time points but loses activity with longer incubation. | 1. Cellular compensation mechanisms. 2. Metabolic instability of the inhibitor. | 1. Cells may respond to OGT inhibition by upregulating OGT expression.[12] Verify OGT protein levels by Western blot over time.2. Assess the metabolic stability of your compound in cell culture medium and cell lysates. |
| High cell toxicity observed at effective inhibitor concentrations. | 1. Off-target effects of the inhibitor. 2. Essential role of OGT in cell viability. | 1. Perform a proteomic or transcriptomic analysis to identify potential off-target effects. Compare the effects of your inhibitor with those of OGT knockdown (e.g., using siRNA) to distinguish on-target from off-target toxicity.[11]2. OGT is an essential enzyme, and complete inhibition can be detrimental to cell survival.[13] Titrate the inhibitor to the lowest effective concentration. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inhibitor instability in solution. 3. Inconsistent experimental procedures. | 1. Maintain consistent cell passage number, density, and growth conditions.2. Prepare fresh stock solutions of the inhibitor and store them properly. Verify the stability of the compound in your experimental buffer.3. Follow standardized protocols for all steps, including cell treatment, sample preparation, and analysis. |
Quantitative Data on OGT Inhibitors
The following table summarizes the in vitro and cellular potency of several common OGT inhibitors. Note that assay conditions can significantly influence these values.
| Inhibitor | Type | Target | In Vitro Potency (IC50/Kd) | Cellular Potency (EC50) | Notes |
| OSMI-1 | Cell-permeable small molecule | OGT | IC50 = 2.7 µM[14] | ~50 µM (CHO cells)[4] | Precursor to the more potent OSMI-2 and this compound. |
| OSMI-2 (ester) | Cell-permeable prodrug | OGT | - | - | Hydrolyzed to the active acid form in cells.[4] |
| OSMI-2 (acid) | Reversible, Non-covalent | OGT | Kd = 140 nM[4] | - | Active form of OSMI-2. |
| This compound (ester) | Cell-permeable prodrug | OGT | - | ~3 µM (HEK293T cells)[6] | Currently one of the most potent cell-permeable OGT inhibitors.[6] |
| This compound (acid) | Reversible, Non-covalent | OGT | Kd = 8 nM[15] | - | Active form of this compound. |
| Ac4-5SGlcNAc | Metabolic precursor | OGT | - | - | Converted to the active inhibitor UDP-5SGlcNAc in vivo; may have off-target effects on other glycosyltransferases.[10] |
| L01 | Natural Product | OGT | IC50 = 21.8 µM | - | Identified through structure-based virtual screening.[16] |
| BZX2 | Cell-permeable small molecule | OGT | IC50 = 2.5 µM[15] | - | Known to have off-target and toxic effects.[15] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Global O-GlcNAcylation
This protocol details the steps to assess the effect of an OGT inhibitor on the total level of protein O-GlcNAcylation in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the OGT inhibitor or vehicle control (e.g., DMSO) for the desired duration (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., 50 µM Thiamet-G or PUGNAc) to preserve O-GlcNAc modifications.[11][17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.[17]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the total O-GlcNAc signal to a loading control like β-actin or GAPDH.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[18]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. TEER values should be within the acceptable range for your laboratory's established standards to ensure monolayer integrity.[18]
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Protocol 3: UDP-Glo™ Glycosyltransferase Assay
This assay measures the activity of OGT by quantifying the amount of UDP produced during the glycosylation reaction.[19][20][21]
-
OGT Reaction:
-
In a 96-well plate, set up the OGT reaction in a final volume of 12.5 µL containing:
-
OGT reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5; 1 mM DTT; 12.5 mM MgCl2).[22]
-
Purified full-length OGT enzyme.
-
A suitable peptide or protein substrate.
-
UDP-GlcNAc donor substrate.
-
Varying concentrations of the OGT inhibitor.
-
-
Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).[22][23]
-
-
UDP Detection:
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis:
-
Plot the percentage of inhibition against a range of inhibitor concentrations to determine the IC50 value.
-
Visualizations
Caption: O-GlcNAc Signaling Pathway and the Action of OGT Inhibitors.
Caption: Workflow for Assessing and Improving OGT Inhibitor Cell Permeability.
Caption: Troubleshooting Logic for OGT Inhibitor Cellular Inactivity.
References
- 1. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles for Therapeutic Cargos — Small Molecule Drugs - CD Bioparticles [cd-bioparticles.net]
- 9. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 10. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
- 17. benchchem.com [benchchem.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. worldwide.promega.com [worldwide.promega.com]
- 20. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 22. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing OSMI-4 Induced Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with the O-GlcNAc Transferase (OGT) inhibitor, OSMI-4, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT).[1][2] OGT is the sole enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGT, this compound leads to a global reduction in protein O-GlcNAcylation, thereby affecting numerous cellular processes including signal transduction, transcription, and metabolism.[3][4][5]
Q2: I am observing significant cell death in my long-term culture with this compound. What are the potential causes?
A2: Long-term exposure to this compound can lead to cytotoxicity through several mechanisms:
-
On-target effects: Sustained inhibition of O-GlcNAcylation can disrupt essential cellular processes, leading to cell cycle arrest and apoptosis.[2][6] OGT is essential for cell viability, and its complete or prolonged inhibition can be detrimental.[5][7]
-
Off-target effects: While this compound is considered relatively selective, like most small molecule inhibitors, it may have off-target activities at higher concentrations or with prolonged exposure, potentially contributing to cytotoxicity.[1]
-
Cellular stress: The reduction in O-GlcNAcylation can induce cellular stress, such as endoplasmic reticulum (ER) stress, which can trigger apoptotic pathways.
-
Metabolic reprogramming: OGT plays a role in sensing cellular nutrient status. Its inhibition can lead to metabolic dysregulation, contributing to cell death.[8]
-
Compensatory mechanisms: Cells may attempt to adapt to OGT inhibition, for instance, by upregulating OGT expression.[1][2][9] Failure to adapt or the stress of this adaptation process can lead to cell death.
Q3: How can I minimize this compound induced cytotoxicity in my long-term experiments while maintaining its inhibitory effect?
A3: Several strategies can be employed:
-
Dose optimization: Determine the minimal effective concentration of this compound that achieves the desired level of O-GlcNAc reduction without causing excessive cell death. This can be achieved through a dose-response and time-course experiment.
-
Intermittent dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off). This may allow cells to recover from the acute effects of OGT inhibition while still achieving a net reduction in O-GlcNAcylation over time.
-
Use of cytoprotective agents: Depending on the mechanism of cytotoxicity in your specific cell type, co-treatment with antioxidants (if oxidative stress is involved) or ER stress inhibitors may be beneficial. However, these should be used with caution as they can interfere with the intended effects of this compound.
-
Cell line selection: Some cell lines may be inherently more resistant to OGT inhibition. If your experimental design allows, consider screening different cell lines to find a more robust model for long-term studies.
-
Monitor cell culture conditions: Ensure optimal cell culture conditions (e.g., media freshness, confluency) to minimize additional stressors on the cells.
Q4: What are the typical working concentrations for this compound?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The reported cellular EC50 is approximately 3 µM.[2] For long-term studies, it is advisable to start with a concentration range around the EC50 and adjust based on the observed effects on both O-GlcNAcylation levels and cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity between replicates. | - Uneven cell seeding.- Edge effects in multi-well plates.- Inconsistent this compound concentration. | - Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the plate for experimental samples; fill them with media or PBS.- Prepare a master mix of this compound containing medium for each concentration to ensure consistency. |
| Loss of this compound efficacy over time. | - Cellular adaptation (e.g., compensatory upregulation of OGT).- Degradation of this compound in culture medium. | - Monitor OGT protein levels by Western blot to check for upregulation.[1][9]- Consider combination therapy with an inhibitor of a pathway that is upregulated as a compensatory mechanism.- Prepare fresh this compound dilutions for each media change. |
| Observed phenotype is not consistent with OGT inhibition. | - Potential off-target effects of this compound.- Experimental artifact. | - Use a structurally different OGT inhibitor as a control to see if the same phenotype is observed.- Perform a rescue experiment by overexpressing a resistant form of OGT.- Use siRNA or shRNA against OGT to confirm that the phenotype is due to on-target inhibition. |
| Difficulty in detecting a decrease in global O-GlcNAcylation. | - Insufficient this compound concentration or treatment time.- Issues with Western blot protocol. | - Increase the concentration of this compound and/or the duration of treatment.- Optimize your Western blot protocol for detecting O-GlcNAcylated proteins (see detailed protocol below). Ensure the use of appropriate antibodies (e.g., RL2 or CTD110.6). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Related Inhibitors
| Compound | Parameter | Value | Cell Line / System | Reference |
| This compound | EC50 | ~3 µM | HEK293T cells | [2] |
| This compound | IC50 | Not widely reported | - | |
| OSMI-1 | IC50 | 2.7 µM | In vitro (ncOGT) | |
| OSMI-2 | Typical Working Concentration | 20-50 µM | Various cell lines | |
| 5SGlcNHex | Typical Working Concentration | 25 µM | Neonatal rat ventricular myocytes | [10] |
Table 2: Reported Effects of OGT Inhibitors on Cell Viability
| Inhibitor | Cell Line | Concentration | Duration | Effect on Viability | Reference |
| OSMI-1 | HT1080 | 50 µM | 4-24 hours | Decreased cell viability | |
| This compound | PC3, DU145 | 9 µM (in combination with docetaxel) | - | Sensitizes cells to docetaxel-induced apoptosis | |
| OSMI-1 | NK cells | 25 µM | 36 hours | No major difference in cell viability | [11] |
| OSMI-1 | MCF-7 | - | - | Potentiates cytotoxic effect of tamoxifen | [12] |
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation by Western Blot
Objective: To determine the effect of this compound on the overall levels of O-GlcNAcylated proteins in cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using the appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following long-term this compound treatment.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as required for your long-term study.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To measure the activity of caspase-3 and -7 as an indicator of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
References
- 1. This compound-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation and immune cell signaling: A review of known and a preview of unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 6. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 12. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Why OGT inhibition by OSMI-4 can lead to increased OGT expression
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of OGT inhibitors, with a specific focus on the paradoxical increase in OGT expression observed upon treatment with OSMI-4.
Frequently Asked Questions (FAQs)
Q1: We treated our cells with the OGT inhibitor this compound and observed a significant increase in OGT protein levels in our Western blot analysis. Is this an expected result?
A1: Yes, an increase in OGT protein expression following treatment with this compound is an expected and frequently reported cellular response.[1][2] This phenomenon is a compensatory feedback mechanism initiated by the cell to counteract the inhibition of OGT's enzymatic activity and restore O-GlcNAc homeostasis.
Q2: What is the underlying molecular mechanism responsible for the increased OGT expression after this compound inhibition?
A2: The upregulation of OGT protein levels is primarily regulated at the level of translation , not transcription. When OGT is inhibited by this compound, the global levels of O-GlcNAcylation decrease. This reduction in O-GlcNAcylation is sensed by the cell, leading to the activation of the PI3K/Akt/mTOR signaling pathway . The activation of this pathway, in turn, promotes the translation of OGT mRNA, resulting in higher levels of OGT protein. A key downstream effector of mTOR, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), is implicated in this translational control of OGT.
Q3: Does the increase in OGT protein counteract the inhibitory effect of this compound?
A3: The compensatory increase in OGT protein levels is the cell's attempt to overcome the effects of the inhibitor. While this compound is a potent inhibitor, this upregulation can partially counteract its efficacy, especially in long-term experiments. The net effect on global O-GlcNAcylation will depend on the concentration of this compound, the duration of treatment, and the specific cell type. Despite the increase in OGT protein, treatment with effective concentrations of this compound still leads to a significant reduction in overall O-GlcNAcylation.[1][2]
Q4: How can we confirm that the observed increase in OGT protein is due to increased translation?
A4: To confirm that the upregulation of OGT is at the translational level, you can perform a polysome profiling experiment. This technique separates mRNAs based on the number of associated ribosomes. An increase in the proportion of OGT mRNA in the heavy polysome fractions after this compound treatment would indicate enhanced translation. Concurrently, performing a quantitative PCR (qPCR) for OGT mRNA would likely show no significant change, further supporting that the regulation is not transcriptional.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in global O-GlcNAcylation after this compound treatment, despite seeing OGT upregulation. | 1. Insufficient concentration of this compound. 2. The compensatory OGT upregulation is overwhelming the inhibitor. 3. Degradation of the this compound compound. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 2. Reduce the treatment duration to a time point where O-GlcNAcylation is significantly reduced before the OGT protein levels increase substantially. 3. Use a fresh stock of this compound and ensure proper storage conditions. |
| High variability in OGT protein levels between replicates. | 1. Inconsistent cell seeding density or treatment conditions. 2. Variations in sample preparation for Western blotting. | 1. Ensure consistent cell culture practices, including seeding density and passage number. Apply this compound treatment uniformly. 2. Carefully normalize protein concentrations before loading samples for SDS-PAGE. Use a reliable loading control for Western blot analysis. |
| Difficulty in detecting a clear increase in OGT protein levels. | 1. Suboptimal Western blot conditions. 2. The compensatory response is weak in the chosen cell line or under the experimental conditions. | 1. Optimize your Western blot protocol, including antibody concentrations, blocking conditions, and exposure time. 2. Confirm the activity of your this compound by assessing global O-GlcNAcylation levels, which should decrease. Consider using a different cell line known to exhibit a strong compensatory response. |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Figure 1: Signaling pathway of compensatory OGT upregulation.
Figure 2: Western blot workflow to analyze OGT and O-GlcNAc levels.
Quantitative Data Summary
The following table summarizes the typical quantitative changes observed in key molecules following OGT inhibition with this compound. The exact fold change can vary depending on the cell line, this compound concentration, and treatment duration.
| Analyte | Expected Change after this compound Treatment | Typical Method of Quantification | Reference |
| OGT Protein | Increase (e.g., ~1.5 to 2-fold) | Western Blot with Densitometry | [1][2] |
| Global O-GlcNAcylation | Decrease | Western Blot with anti-O-GlcNAc antibody (e.g., RL2) and Densitometry | [1][2] |
| OGT mRNA | No significant change | Quantitative PCR (qPCR) | |
| Phospho-Akt (Ser473) | Increase | Western Blot with phospho-specific antibody and Densitometry | |
| Phospho-S6K (Thr389) | Increase | Western Blot with phospho-specific antibody and Densitometry |
Experimental Protocols
Western Blotting for OGT and O-GlcNAcylation
Objective: To quantify the relative levels of OGT protein and global O-GlcNAcylation in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound (and vehicle control, e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-OGT, anti-O-GlcNAc (e.g., RL2), anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative PCR (qPCR) for OGT mRNA
Objective: To measure the relative levels of OGT mRNA in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound (and vehicle control)
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for OGT and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat cells as described for the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for OGT and a reference gene with SYBR Green master mix.
-
Analysis: Calculate the relative expression of OGT mRNA using the ΔΔCt method, normalizing to the reference gene.
References
OGT Inhibitor Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing O--GlcNAc Transferase (OGT) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when working with OGT inhibitors?
A1: Researchers often face challenges related to inhibitor specificity, solubility, and cellular permeability. Off-target effects are a significant concern, as some inhibitors may affect other glycosyltransferases or cellular processes.[1][2] Poor solubility can hinder the preparation of stock solutions and lead to inconsistent results, while low cell permeability can result in reduced efficacy in cellular assays.[2] Additionally, some OGT inhibitors can induce cytotoxicity or apoptosis, making it crucial to differentiate between on-target effects and general cellular stress.[3][4][5]
Q2: How can I be sure that the observed effects are due to OGT inhibition and not off-target effects?
A2: To validate that the observed phenotype is a direct result of OGT inhibition, it is essential to perform rigorous control experiments. A key control is to rescue the phenotype by expressing a drug-resistant mutant of OGT. Additionally, using multiple OGT inhibitors with different chemical scaffolds can help confirm that the effect is not specific to a single compound's off-target activities. It is also advisable to assess the inhibitor's impact on other related enzymes, if possible.[1]
Q3: My OGT inhibitor shows high potency in in vitro assays but weak activity in cell-based assays. What could be the reason?
A3: A discrepancy between in vitro and cellular activity often points towards issues with cell permeability or intracellular stability of the inhibitor.[2] The compound may not efficiently cross the cell membrane, or it might be rapidly metabolized or effluxed by the cells. It is also important to consider the high intracellular concentration of the natural substrate, UDP-GlcNAc, which can outcompete the inhibitor.[6]
Q4: I am observing a decrease in cell viability after treating cells with an OGT inhibitor. Is this expected?
A4: A decrease in cell viability can be an on-target effect of OGT inhibition, as OGT is essential for the viability of many cell types.[1][7] However, it is crucial to distinguish this from non-specific cytotoxicity. Performing dose-response experiments and time-course analyses can help. Additionally, assessing markers of apoptosis, such as caspase-3/7 activation, can clarify the mechanism of cell death.[3][8] In some cases, OGT inhibition leads to a decrease in cell proliferation without inducing cell death.[5]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of O-GlcNAcylation in Cells
Possible Causes:
-
Poor Inhibitor Solubility: The inhibitor may not be fully dissolved in the culture medium, leading to a lower effective concentration.
-
Low Cell Permeability: The compound may not be efficiently entering the cells.[2]
-
Inhibitor Instability: The inhibitor might be unstable in the culture medium or rapidly metabolized by the cells.
-
High OGT Expression or UDP-GlcNAc Levels: High levels of the enzyme or its substrate can overcome the inhibitory effect.[6]
Solutions:
-
Optimize Inhibitor Formulation: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Avoid precipitation.
-
Verify Cell Permeability: If possible, use an assay to assess the intracellular concentration of the inhibitor.
-
Perform a Dose-Response and Time-Course Experiment: This will help determine the optimal concentration and incubation time for observing an effect.
-
Use a Positive Control: Include a well-characterized OGT inhibitor to ensure the experimental setup is working correctly.
-
Assess Global O-GlcNAcylation: Use Western blotting with an anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2) to confirm a decrease in total O-GlcNAcylation.[9]
Problem 2: High Background in the UDP-Glo™ OGT Assay
Possible Causes:
-
Contaminating ATPase/Kinase Activity: The recombinant OGT enzyme preparation may be contaminated with enzymes that produce UDP or consume ATP, leading to a high background signal.
-
Inhibitor Interference with the Detection Reagent: Some compounds can directly inhibit the luciferase enzyme in the UDP-Glo™ reagent, leading to false-positive or false-negative results.[10]
Solutions:
-
Use Highly Purified OGT: Ensure the purity of the recombinant OGT enzyme.
-
Run a "No OGT" Control: To check for inhibitor interference, perform the assay with the inhibitor but without OGT.
-
Run a "No Substrate" Control: This will help identify any background signal from the enzyme preparation itself.
-
Validate Hits with an Orthogonal Assay: Confirm the results from the UDP-Glo™ assay using a different method, such as an HPLC-based assay or a direct glycosylation assay.
Quantitative Data Summary
Table 1: In Vitro Potency of Common OGT Inhibitors
| Inhibitor | Target | IC50 (µM) | Assay Method |
| OSMI-1 | OGT | 2.7 | Fluorescence Displacement |
| L01 | OGT | 21.8 | UDP-Glo™ Assay |
| ST045849 | OGT | - | - |
| OSMI-4 | OGT | - | - |
Note: IC50 values can vary depending on the specific assay conditions and substrate concentrations used.
Table 2: Effect of OGT Inhibitors on Cell Viability
| Cell Line | Inhibitor | Concentration (µM) | Incubation Time (h) | Effect on Viability |
| CHO | OSMI-1 | 50 | 24 | ~50% decrease[1] |
| LNCaP | ST045849 | - | 96 | Significant inhibition[3] |
| U87MG | Osmi-1 | 25 | 24 | Reduced number of viable cells[4] |
| GBM11 | Osmi-1 | 25 | 24 | Reduced number of viable cells[4] |
| HT1080 p53KO | OSMI-1 | 50 | 24 | Decreased cell proliferation, no significant cell death[5] |
Key Experimental Protocols
Protocol 1: Western Blot for Detecting Global O-GlcNAcylation Levels
1. Cell Lysis and Protein Quantification:
- Treat cells with the OGT inhibitor at various concentrations and time points.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and OGA inhibitors (e.g., Thiamet-G or PUGNAc).[9]
- Incubate the lysate on ice for 30 minutes.[9]
- Centrifuge to pellet cell debris and collect the supernatant.[9]
- Determine the protein concentration using a BCA or Bradford assay.[9]
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (20-30 µg) in Laemmli sample buffer at 95-100°C for 5 minutes.[9]
- Separate proteins on a polyacrylamide gel.[9]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
3. Immunoblotting:
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against O-GlcNAc (e.g., CTD110.6 or RL2) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
- Wash the membrane three times with TBST.[9]
4. Detection:
- Add an ECL substrate to the membrane.[9]
- Capture the chemiluminescent signal using an imaging system or X-ray film.[9]
- Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: In Vitro OGT Inhibition Assay using UDP-Glo™
1. Reaction Setup:
- In a 96-well plate, prepare the OGT reaction mixture containing:
- Purified OGT enzyme
- Peptide or protein substrate (e.g., CKII peptide)
- UDP-GlcNAc
- Test inhibitor at various concentrations
- Reaction buffer (e.g., 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)[11]
- Include appropriate controls (no enzyme, no inhibitor).
2. Incubation:
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[11]
3. UDP Detection:
- Add an equal volume of UDP-Glo™ Detection Reagent to each well.[12] This reagent will stop the OGT reaction and initiate the luminescence reaction.[13]
- Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[13]
4. Measurement and Analysis:
- Measure the luminescence using a plate reader.
- The amount of light produced is proportional to the UDP concentration.[10]
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Workflows
Caption: The Hexosamine Biosynthetic Pathway (HBP) produces UDP-GlcNAc, the substrate for OGT. OGT and OGA dynamically regulate protein O-GlcNAcylation, which in turn modulates the function of numerous downstream proteins involved in key cellular processes.
Caption: A typical experimental workflow to validate the effects of an OGT inhibitor in a cellular context.
References
- 1. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of OGT Inhibitors: OSMI-4 vs. OSMI-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the O-GlcNAc Transferase (OGT) inhibitors, OSMI-4 and OSMI-2. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on the role of O-GlcNAcylation in various biological processes.
Introduction to OGT and its Inhibition
O-GlcNAc Transferase (OGT) is a vital enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism.[1] Given its central role, the dysregulation of OGT activity has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1] OSMI-2 and this compound are cell-permeable small molecule inhibitors of OGT developed to probe the functions of this enzyme.[1] Both compounds act by binding to the active site of OGT, thereby preventing it from glycosylating its substrates.[1]
Quantitative Comparison of Potency
This compound has been demonstrated to be a more potent inhibitor of OGT compared to OSMI-2. This is reflected in its lower dissociation constant (Kd) for the active form of the inhibitor and its more potent effects in cellular assays.[1] The following table summarizes the key quantitative data for both inhibitors. It is important to note that these compounds are often administered as cell-permeable ester forms (pro-drugs), which are then hydrolyzed by intracellular esterases to their active carboxylic acid forms.
| Parameter | This compound | OSMI-2 | Notes |
| Cellular EC50 | ~3 µM | Not explicitly reported; typical working concentration is 20-50 µM.[2] | The half-maximal effective concentration in cellular assays. Data for this compound is from HEK293T cells.[1][3] |
| Dissociation Constant (Kd) of Active Form | ~8 nM | >100 nM | The Kd value reflects the binding affinity of the active carboxylic acid form of the inhibitor to OGT. A lower Kd indicates a higher binding affinity. |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kd (Dissociation constant) is a measure of the binding affinity between a ligand (the inhibitor) and a protein (OGT). A smaller Kd value indicates a stronger binding affinity.
Cellular Effects and Comparative Performance
Both OSMI-2 and this compound effectively reduce global O-GlcNAcylation levels in various cell lines.[1] A significant downstream effect of OGT inhibition by both compounds is the inhibition of the proteolytic cleavage of Host Cell Factor 1 (HCF-1), a key cell cycle regulator.[1][4] Treatment with these inhibitors leads to an accumulation of the uncleaved form of HCF-1.[1]
However, due to its higher potency, this compound generally exhibits more sustained cellular effects.[5] Treatment with OSMI-2 can lead to a recovery of O-GlcNAc levels at longer time points, which is attributed to a cellular compensatory mechanism involving the upregulation of OGT expression.[4] While this can also occur with this compound, its stronger inhibition at lower concentrations makes it a more robust tool for sustained OGT inhibition studies.[5]
Experimental Protocols
Determination of Dissociation Constant (Kd) by Microscale Thermophoresis (MST)
This method was used to measure the binding affinity of the active forms of OSMI-2 and this compound to OGT.
Methodology:
-
Protein Labeling: Recombinant human OGT is labeled with a fluorescent dye.
-
Ligand Titration: A serial dilution of the active form of the OGT inhibitor (OSMI-2 or this compound) is prepared.
-
Incubation: The labeled OGT is mixed with each dilution of the inhibitor and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the thermophoresis of the labeled OGT is measured. Thermophoresis is the directed movement of molecules in a temperature gradient. A change in the hydration shell, charge, or size of the protein upon ligand binding results in a change in its thermophoretic movement.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[6]
Assessment of Cellular O-GlcNAcylation by Western Blot
This is a standard method to evaluate the efficacy of OGT inhibitors in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HEK293T) are cultured to 70-80% confluency and then treated with various concentrations of the cell-permeable forms of OSMI-2 or this compound for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.[6]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody RL2 or CTD110.6). A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to O-GlcNAcylated proteins is quantified and normalized to the loading control to determine the relative reduction in global O-GlcNAcylation.[1]
Visualizations
Caption: O-GlcNAcylation pathway and the inhibitory action of OSMI compounds.
Caption: Experimental workflow for assessing cellular O-GlcNAcylation.
References
Validating the On-Target Cellular Activity of OSMI-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OSMI-4, a potent O-GlcNAc Transferase (OGT) inhibitor, with other commercially available alternatives. The on-target cellular activity of this compound is validated through a comprehensive review of experimental data, detailed methodologies for key validation assays, and a clear visualization of its mechanism of action.
Introduction to OGT and the Role of this compound
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism. Given its central role, dysregulation of OGT activity has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive therapeutic target.
This compound is a cell-permeable, small-molecule inhibitor of OGT that has demonstrated low nanomolar inhibitory potency in vitro and robust on-target activity in cellular models.[1] Its development has provided the research community with a valuable tool to investigate the complex biology of O-GlcNAcylation.
Comparative Performance of OGT Inhibitors
The selection of an appropriate OGT inhibitor is critical for the success of in vitro and in vivo studies. This section provides a quantitative comparison of this compound with other commonly used OGT inhibitors.
| Inhibitor | Type | In Vitro Potency (IC50/Kd) | Cellular Efficacy (EC50) | Key Characteristics |
| This compound | Reversible, Non-covalent | Kd: ~8 nM[1] | ~3 µM (HEK293T cells) [1] | High potency and cell permeability. |
| OSMI-1 | Reversible, Non-covalent | IC50: 2.7 µM[2][3] | ~50 µM (CHO cells) | Precursor to the more potent OSMI-2 and this compound. |
| OSMI-2 | Reversible, Non-covalent | Kd: 140 nM | Not widely reported | A potent analog of OSMI-1. |
| BZX2 | Covalent | k_inact/K_I = 230 M⁻¹s⁻¹ | Not suitable for cellular use | Irreversibly inactivates OGT but has known off-target effects and toxicity. |
| L01 | Reversible, Non-covalent | IC50: 21.8 µM | ~100 µM (COS7 cells) | A natural product inhibitor. |
Note: IC50, EC50, and Kd are all measures of potency. IC50 is the half-maximal inhibitory concentration, EC50 is the half-maximal effective concentration in a cell-based assay, and Kd is the equilibrium dissociation constant, which reflects binding affinity.[4][5][6][7][8] Lower values indicate higher potency or affinity.
Validating On-Target Activity: Key Experimental Protocols
To validate the on-target cellular activity of OGT inhibitors like this compound, several key experiments are routinely performed. These assays aim to demonstrate a dose-dependent reduction in global O-GlcNAcylation and inhibition of specific OGT-mediated cellular events.
Western Blot Analysis of Global O-GlcNAcylation
This is the most direct method to assess the cellular activity of an OGT inhibitor. A reduction in the overall O-GlcNAc signal upon treatment with the inhibitor confirms its on-target effect.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat cells with a dose-range of the OGT inhibitor (e.g., this compound at 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[10]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.[9][10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]
-
HCF-1 Cleavage Assay
Host Cell Factor-1 (HCF-1) is a well-characterized OGT substrate that undergoes proteolytic cleavage by OGT.[11][12] Inhibition of OGT activity leads to an accumulation of the uncleaved, full-length HCF-1 protein, which can be detected by Western blot.[9][13]
Protocol:
-
Cell Treatment and Lysis: Follow the same procedure as for the global O-GlcNAcylation assay.
-
Western Blotting:
-
Perform SDS-PAGE and transfer as described above.
-
Probe the membrane with a primary antibody that recognizes both the full-length and cleaved forms of HCF-1.[9]
-
Analyze the blot to determine the ratio of uncleaved to cleaved HCF-1 in response to inhibitor treatment. An increase in the uncleaved form indicates OGT inhibition.[14]
-
In Vitro OGT Activity Assay (UDP-Glo™)
The UDP-Glo™ Glycosyltransferase Assay is a luminescent-based assay that measures the amount of UDP produced during the OGT-catalyzed glycosylation reaction.[15][16][17][18] This in vitro assay is ideal for determining the IC50 of an inhibitor.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified OGT enzyme, a suitable peptide or protein substrate (e.g., a CKII peptide), the UDP-GlcNAc donor substrate, and a range of inhibitor concentrations in an appropriate reaction buffer.[3][19]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for UDP production.[19]
-
UDP Detection: Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent converts UDP to ATP, which then drives a luciferase reaction, producing light.[15][19]
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of UDP produced and thus reflects OGT activity.
-
Data Analysis: Plot the OGT activity against the inhibitor concentration to determine the IC50 value.
Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination
MST is a powerful technique to quantify the binding affinity between a protein and a ligand in solution.[20][21][22][23] It measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.
Protocol:
-
Labeling: Label the purified OGT enzyme with a fluorescent dye.
-
Sample Preparation: Prepare a series of dilutions of the unlabeled inhibitor. Mix each inhibitor dilution with a constant concentration of the fluorescently labeled OGT.[9]
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.[9]
-
Data Analysis: Analyze the changes in thermophoresis to generate a binding curve and calculate the dissociation constant (Kd).[9]
Visualizing the On-Target Activity of this compound
The following diagrams illustrate the OGT signaling pathway, the experimental workflow for validating this compound's activity, and a logical comparison of its features against alternatives.
Caption: OGT signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating the on-target activity of this compound.
Caption: Logical comparison of this compound with alternative OGT inhibitors.
Off-Target Considerations
While this compound demonstrates high potency and on-target activity, it is crucial to consider potential off-target effects. Proteomic studies of cells treated with this compound have shown changes in proteins involved in ER stress and sterol metabolism.[24] This suggests a potential link between OGT inhibition by this compound and these pathways that warrants further investigation, especially when interpreting experimental results. In contrast, some alternative inhibitors like BZX2 are known to have significant off-target effects and cellular toxicity, making them less suitable for many applications.[24]
Conclusion
This compound stands out as a highly potent and cell-active OGT inhibitor, making it an invaluable tool for studying O-GlcNAcylation. Its on-target activity can be robustly validated using a combination of cellular and in vitro assays as detailed in this guide. While this compound offers significant advantages in terms of potency and cellular efficacy compared to many alternatives, researchers should remain mindful of potential off-target effects and design experiments with appropriate controls. This comparative guide provides the necessary information for researchers to make an informed decision when selecting an OGT inhibitor and to rigorously validate its on-target activity in their experimental systems.
References
- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. O-GlcNAc transferase catalyzes site-specific proteolysis of HCF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct OGT-Binding Sites Promote HCF-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct OGT-Binding Sites Promote HCF-1 Cleavage | PLOS One [journals.plos.org]
- 14. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. This compound-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.nrel.gov [docs.nrel.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Specificity Analysis of OSMI-4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comprehensive analysis of the specificity of OSMI-4, a potent inhibitor of O-GlcNAc Transferase (OGT), against other glycosyltransferases and cellular targets. The information is supported by available experimental data to aid in the design and interpretation of studies utilizing this compound.
This compound has emerged as a valuable tool for interrogating the diverse cellular functions of OGT, an essential enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including transcription, signal transduction, and metabolism.
Quantitative Analysis of this compound Potency
This compound is a cell-permeable small molecule that demonstrates high potency against OGT. Its active form, OSMI-4a (the carboxylic acid), exhibits a low nanomolar binding affinity, while the cell-permeable ester form, OSMI-4b, effectively reduces O-GlcNAcylation levels in cells in the low micromolar range.
| Inhibitor Form | Target | Potency Metric | Value | Reference(s) |
| This compound (active form, 4a) | OGT | Dissociation Constant (Kd) | ~8 nM | [1][2] |
| This compound (ester form, 4b) | OGT | IC50 | 0.5 µM | [3] |
| This compound (ester form, 4b) | OGT | Cellular EC50 in HEK293T cells | ~3 µM | [1][4] |
| This compound (acid form, 4a) | OGT | IC50 | 1.5 µM | [3] |
Specificity Profile of this compound
While direct quantitative data on the activity of this compound against a broad panel of other glycosyltransferases is limited in the public domain, several studies utilizing quantitative proteomics provide strong evidence for its high specificity for OGT in a cellular context.
Key Findings from Proteomic Studies:
-
Treatment of cells with this compound at concentrations that effectively inhibit OGT leads to minimal changes in the abundance of other proteins. This suggests a low level of off-target activity.
-
The most significant protein expression change observed upon this compound treatment is the upregulation of OGT itself, a known compensatory cellular response to OGT inhibition.
-
A quantitative proteomics study in HEK293T cells treated with 20 μM of the cell-permeable this compound for 24 hours showed significant changes in the abundance of only 86 proteins, many of which are involved in processes previously linked to OGT function, such as autophagy, transcription, and ER stress.
Potential Off-Target Effects:
-
One report has suggested that this compound may have adverse effects on cholesterol biosynthesis, although specific enzyme inhibition data is not provided.[2] This highlights an area for further investigation when using this compound in contexts where cholesterol metabolism is a critical variable.
OGT Signaling and Experimental Workflow Diagrams
To visually represent the context in which this compound acts and how its specificity can be experimentally determined, the following diagrams are provided.
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and well-controlled experimental procedures. Below are detailed protocols for commonly used assays to assess glycosyltransferase activity and inhibitor potency.
UDP-Glo™ Glycosyltransferase Assay
This commercially available luminescent assay measures the amount of UDP produced during the glycosyltransferase reaction, which is directly proportional to enzyme activity.
Principle: The UDP Detection Reagent converts the UDP byproduct to ATP, which then drives a luciferase reaction, generating a light signal.
Materials:
-
Purified OGT and a panel of other glycosyltransferases
-
This compound (or other test inhibitors)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Appropriate acceptor substrates for each glycosyltransferase
-
Assay plates (white, 96- or 384-well)
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction buffer suitable for the glycosyltransferase being tested.
-
In the wells of an assay plate, add the glycosyltransferase enzyme.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO).
-
To initiate the reaction, add the UDP-sugar donor (e.g., UDP-GlcNAc) and the acceptor substrate.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
UDP Detection:
-
Add an equal volume of UDP-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes to allow the luciferase reaction to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Phosphatase-Coupled Colorimetric Assay
This assay provides a cost-effective method to measure glycosyltransferase activity by detecting the inorganic phosphate (B84403) (Pi) released from the nucleotide diphosphate (B83284) byproduct.
Principle: A phosphatase is added to the reaction to hydrolyze the UDP (or other NDP) produced by the glycosyltransferase, releasing inorganic phosphate. The Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.
Materials:
-
Purified OGT and a panel of other glycosyltransferases
-
This compound (or other test inhibitors)
-
UDP-sugar donor and acceptor substrates
-
A suitable phosphatase (e.g., calf intestinal phosphatase)
-
Malachite green reagent
-
Assay plates (clear, 96-well)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In the wells of a clear assay plate, combine the glycosyltransferase, the test inhibitor at various concentrations, the acceptor substrate, and the phosphatase in a suitable reaction buffer.
-
Initiate the reaction by adding the UDP-sugar donor.
-
-
Incubation: Incubate the plate at the optimal temperature for a set time.
-
Color Development:
-
Stop the reaction and develop the color by adding the malachite green reagent.
-
Incubate at room temperature for a short period (e.g., 15-20 minutes) to allow for color stabilization.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate spectrophotometer.
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Convert absorbance values to the amount of Pi produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Conclusion
This compound is a highly potent and specific inhibitor of OGT. While direct comparative inhibitory data against other glycosyltransferases is not widely available, extensive cellular proteomic analyses support its on-target activity with minimal off-target effects at effective concentrations. The potential for off-target effects on cholesterol biosynthesis warrants consideration in specific experimental contexts. The provided experimental protocols offer robust methods for researchers to independently validate the specificity of this compound or other glycosyltransferase inhibitors in their systems of interest.
References
A Comparative Guide to Small Molecule Inhibitors of O-GlcNAc Transferase
For Researchers, Scientists, and Drug Development Professionals
O-GlcNAc Transferase (OGT) is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders, making OGT a compelling therapeutic target. This guide provides an objective comparison of alternative small molecule inhibitors of OGT, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of OGT Inhibitors
The development of potent and selective OGT inhibitors is crucial for dissecting the intricate roles of O-GlcNAcylation in health and disease. Several classes of small molecule inhibitors have been developed, each with distinct mechanisms of action and potencies. Below is a summary of key quantitative data for some of the most commonly used OGT inhibitors.
| Inhibitor | Mechanism of Action | In Vitro IC50 | Cellular EC50 | Cell Line(s) | Reference(s) |
| OSMI-1 | Reversible, competitive with UDP-GlcNAc | 2.7 µM (ncOGT) | ~50 µM | CHO | [1] |
| OSMI-2 | Reversible, competitive with UDP-GlcNAc | Not widely reported | ~20-50 µM | LNCaP, HCT116, HEK293T | [2] |
| OSMI-4 | Reversible, competitive with UDP-GlcNAc | Not widely reported | ~3 µM | HEK293T | [2] |
| Ac-5SGlcNAc | Metabolic precursor to UDP-5SGlcNAc, a competitive inhibitor | Kᵢ (UDP-5SGlcNAc): 8 µM | 0.8 µM | CHO | [3] |
| L01 | Not fully elucidated, interacts near UDP binding pocket | 21.8 µM | Not widely reported | - | |
| BZX2 | Covalent inhibitor, crosslinks active site residues | ~2.5 µM | Not suitable for cellular use | - |
Note: IC50 and EC50 values can vary depending on the specific assay conditions, cell lines, and experimental setup used. The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of OGT inhibitors are provided below.
In Vitro OGT Inhibition Assay (UDP-Glo™ Glycosyltransferase Assay)
This assay quantitatively measures the activity of OGT by detecting the amount of UDP produced during the glycosylation reaction.
Materials:
-
Purified OGT enzyme
-
Peptide or protein substrate (e.g., CKII peptide)
-
UDP-GlcNAc (donor substrate)
-
OGT inhibitor (test compound)
-
OGT reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5; 1 mM DTT; 12.5 mM MgCl₂)
-
UDP-Glo™ Detection Reagent (Promega)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the OGT reaction buffer, purified OGT, and the peptide substrate.
-
Add the OGT inhibitor at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[4]
-
Stop the reaction and detect the amount of UDP produced by adding an equal volume of UDP-Glo™ Detection Reagent.[4][5]
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[5]
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of UDP produced and inversely proportional to the OGT inhibition.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using appropriate software.[6]
Cellular O-GlcNAcylation Assay (Western Blot)
This method is used to determine the effect of an inhibitor on the global level of protein O-GlcNAcylation within cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and reagents
-
OGT inhibitor (test compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., Thiamet-G)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency (typically 70-80%). Treat the cells with various concentrations of the OGT inhibitor or vehicle control for a specific duration (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer containing protease and OGA inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the O-GlcNAc signal to the loading control to compare the relative levels of O-GlcNAcylation between different treatment groups.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving OGT and a typical experimental workflow for evaluating OGT inhibitors.
Caption: OGT Signaling in Cancer.
Caption: OGT and Insulin Signaling.
Caption: OGT Inhibitor Evaluation Workflow.
References
- 1. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validating OSMI-4 and Genetic Knockdown for OGT Inhibition
For researchers investigating the vast cellular roles of O-GlcNAc Transferase (OGT), selecting the appropriate method to inhibit its function is a critical experimental design choice. Both pharmacological inhibition, using potent and specific molecules like OSMI-4, and genetic knockdown techniques offer powerful but distinct ways to probe OGT's biological functions. This guide provides an objective, data-driven comparison between these two approaches, offering detailed protocols and visualizations to help researchers design robust cross-validation studies.
The core principle of cross-validation is to ensure that an observed phenotype is genuinely a result of OGT inhibition and not an artifact of a specific experimental method. For instance, a result obtained using a chemical inhibitor like this compound can be substantiated by replicating the effect through genetic knockdown (e.g., siRNA), thereby ruling out potential off-target effects of the compound.[1] Studies have successfully used this dual approach, demonstrating that OGT knockdown can recapitulate the results of this compound treatment, confirming the inhibitor's on-target activity.[2]
Comparative Analysis: this compound vs. OGT Genetic Knockdown
The choice between a chemical inhibitor and a genetic approach depends on the specific biological question, the desired speed of onset, and the need for reversibility.[1] this compound is a cell-permeable small molecule that potently inhibits OGT's catalytic activity.[3][4][5] Genetic knockdown, conversely, reduces or eliminates the OGT protein itself.[1]
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Binds to the OGT active site, competitively inhibiting its catalytic function.[2][5] | Degrades OGT mRNA, leading to reduced or eliminated protein expression.[1] |
| Speed of Onset | Rapid, with effects on global O-GlcNAcylation observed within hours.[1][4] | Slower, typically requiring 24-72 hours for significant protein depletion.[1][6][7] |
| Reversibility | Reversible upon removal of the compound from the cellular environment.[1] | Transient; cellular effects last for several days until the siRNA is diluted or degraded.[1] |
| Key Quantitative Data | Active form (4a): Kd of ~8 nM.[4][5] Cell-permeable form (4b): EC50 of ~3 µM in cells.[3][4][8] | Typically achieves 50-90% knockdown of OGT protein, resulting in a corresponding decrease in O-GlcNAcylation.[1][9] |
| Potential Off-Target Effects & Caveats | Potential for unknown off-target binding.[10] Prolonged treatment can cause a compensatory increase in OGT protein levels.[4][10][11] | siRNA can have "seed region" off-target effects, silencing unintended mRNAs. Incomplete knockdown can lead to ambiguous results.[1][9] |
Visualizing the Methodologies
O-GlcNAc Signaling Pathway
The O-GlcNAc modification cycle is a dynamic process central to cellular nutrient sensing.[12][13] Glucose and other nutrients enter the Hexosamine Biosynthetic Pathway (HBP), producing UDP-GlcNAc. OGT, the sole enzyme responsible for this modification, transfers a single GlcNAc sugar from UDP-GlcNAc onto serine or threonine residues of target proteins.[12][14][15] This modification is reversed by O-GlcNAcase (OGA).[12] Both this compound and OGT knockdown disrupt this cycle by targeting OGT.
Caption: O-GlcNAc signaling pathway and points of experimental intervention.
Cross-Validation Experimental Workflow
A typical cross-validation experiment involves running parallel treatments of pharmacological inhibition and genetic knockdown, followed by a common downstream analysis to compare the outcomes.
Caption: Workflow for cross-validating this compound and OGT knockdown results.
Experimental Protocols
Protocol 1: Pharmacological Inhibition of OGT with this compound
This protocol describes the general procedure for treating cultured cells with this compound to assess its effect on global O-GlcNAcylation.
Materials:
-
Cell line of interest (e.g., HEK293T, PC3, LNCaP)
-
Complete cell culture medium
-
This compound (cell-permeable form)[5]
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Plate cells in multi-well plates or flasks to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., a range of 1-20 µM).[8] Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[8]
-
Cell Lysis:
-
After incubation, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.[16]
-
Add an appropriate volume of ice-cold lysis buffer to each well or flask.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. The samples are now ready for downstream analysis, such as Western blotting.
Protocol 2: Genetic Knockdown of OGT using siRNA
This protocol provides a general guideline for transiently knocking down OGT expression using siRNA.
Materials:
-
Adherent cell line
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in complete medium without antibiotics so that they are 30-50% confluent at the time of transfection.[18]
-
siRNA Preparation: Reconstitute lyophilized siRNA in RNase-free water to a stock concentration (e.g., 20-50 µM).[18]
-
Transfection Complex Formation (per well of a 6-well plate):
-
Tube A (siRNA): Dilute the required amount of siRNA (e.g., to a final concentration of 25 nM) in serum-free medium. Mix gently.
-
Tube B (Lipid): Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow complexes to form.[18]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C for 48-72 hours. The optimal time should be determined empirically to achieve maximal protein knockdown.[1]
-
Harvesting: After incubation, harvest the cells for analysis. To confirm knockdown efficiency, collect lysates for Western blot analysis of OGT protein levels and/or extract RNA for qRT-PCR analysis of OGT mRNA.[19]
Protocol 3: Western Blot Analysis of Global O-GlcNAcylation
This protocol is used to assess the overall level of O-GlcNAcylated proteins in cell lysates from either this compound treated or OGT knockdown experiments.
Materials:
-
Protein lysates (from Protocols 1 or 2)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)[5][16]
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Separation: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step as described above.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading across all lanes.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Silencing the Nucleocytoplasmic O-GlcNAc Transferase Reduces Proliferation, Adhesion, and Migration of Cancer and Fetal Human Colon Cell Lines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. A genetic model to study O-GlcNAc cycling in immortalized mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 13. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. genscript.com [genscript.com]
- 19. researchgate.net [researchgate.net]
A Comparative Proteomics Guide to OGT Inhibition: OSMI-2 vs. OSMI-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteomics of cells treated with OSMI-2 and OSMI-4, two small molecule inhibitors of O-GlcNAc Transferase (OGT). The information herein is supported by quantitative experimental data to assist in the selection and application of these chemical probes for research and therapeutic development.
Introduction to OGT and its Inhibition by OSMI-2 and this compound
O-GlcNAc Transferase (OGT) is a vital enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a multitude of nuclear and cytoplasmic proteins.[1] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation and is integral to a wide array of cellular functions, including metabolism, signal transduction, and transcription.[1][2] The dysregulation of OGT activity has been implicated in the pathophysiology of several diseases, such as cancer, neurodegeneration, and diabetes, making it a compelling target for therapeutic intervention.[1]
OSMI-2 and this compound are cell-permeable small molecule inhibitors designed to probe the functions of OGT.[1] Both compounds are derivatives of a quinolinone-6-sulfonamide scaffold and function by competitively binding to the active site of OGT, thereby preventing the glycosylation of its protein substrates.[1] OSMI-2 is a cell-permeable prodrug that is activated by intracellular esterases to its active acid form.[3] this compound is a more potent analog of OSMI-2.[1]
Comparative Performance and Cellular Effects
This compound has demonstrated greater potency as an OGT inhibitor compared to OSMI-2.[1] This is evidenced by its lower dissociation constant (Kd) and a more potent cellular effective concentration (EC50).[1][4]
| Inhibitor | Target | Dissociation Constant (Kd) [nM] | Cellular EC50 in HEK293T cells [µM] | Reference(s) |
| OSMI-2 (active form) | OGT | >100 | ~20-50 | [1] |
| This compound (active form) | OGT | ~8 | ~3 | [1][4] |
Both OSMI-2 and this compound effectively decrease global O-GlcNAcylation levels in various cell lines.[1] A common cellular response to OGT inhibition by both compounds is a compensatory upregulation of OGT protein expression, which can lead to a recovery of O-GlcNAc levels over longer treatment periods.[5][6] This feedback mechanism is an important consideration in experimental design.[7]
A notable downstream effect of both inhibitors is the inhibition of the proteolytic cleavage of Host Cell Factor 1 (HCF-1), a transcriptional co-regulator whose maturation is dependent on OGT activity.[1][8]
Quantitative Proteomics Comparison
Quantitative proteomics studies have been conducted to elucidate the global changes in the proteome of cells treated with OSMI-2 and this compound.
Proteomic Analysis of this compound Treated MM.1S Cells
A diaPASEF-based quantitative proteomics study on MM.1S cells treated with 1.0 µM of this compound for three hours revealed significant changes in protein abundance.[9] A key finding was the upregulation of OGT itself, confirming the cellular compensatory response.[9] The volcano plot from this study visually summarizes the proteins with statistically significant changes in abundance.[9]
dot
References
- 1. High-Throughput Mass Spectrometry-Based Proteomics with dia-PASEF | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. High-Throughput Mass Spectrometry-Based Proteomics with dia-PASEF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of Protein Identification and Quantification by diaPASEF Method on timsTOF SCP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of OSMI-4
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and maintain environmental integrity. This document provides a comprehensive guide to the proper disposal procedures for OSMI-4, a potent O-GlcNAc transferase (OGT) inhibitor. Given the potential hazards associated with this compound, it is crucial to handle its disposal with the utmost care and in accordance with institutional and regulatory guidelines.
Immediate Safety and Handling for Disposal
Before commencing any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly during preparation for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not publicly available in the search, data for the related compound OSMI-2 provides valuable insight into the potential hazards. It is prudent to handle this compound with a similar level of caution.
| Property | Classification | Source |
| Physical Form | Solid Powder | [1] |
| Storage Class | 11 - Combustible Solids | [1][2] |
| Water Hazard Class (WGK) | 3 - Highly hazardous to water | [1] |
Acutely toxic (oral) and highly toxic to aquatic life with long-lasting effects are potential hazards to consider, drawing parallels from similar compounds.[1]
Detailed Disposal Protocols
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. There are no established experimental protocols for the in-lab neutralization of this compound.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation :
-
Solid Waste Disposal :
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The container must be compatible with the chemical and have a secure lid.[1]
-
Any materials contaminated with this compound, such as pipette tips, gloves, and weighing papers, are to be considered hazardous waste and collected in a separate, clearly labeled container for combustible solid waste.[1]
-
-
Liquid Waste Disposal :
-
Labeling :
-
Storage and Pickup :
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
